4-ethyl-1H-imidazole-2-thiol
Description
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Properties
IUPAC Name |
4-ethyl-1,3-dihydroimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-2-4-3-6-5(8)7-4/h3H,2H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYFMUNEXWSMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Dynamics and Conformational Analysis of 4-Ethyl-1H-imidazole-2-thiol
Executive Summary
4-Ethyl-1H-imidazole-2-thiol (CAS: 2244-21-5), often referred to as 4-ethyl-2-mercaptoimidazole, represents a critical scaffold in heterocyclic chemistry. Its utility spans from serving as a precursor for antithyroid pharmacophores to acting as a high-efficiency mixed-type corrosion inhibitor for carbon steel in acidic media. This guide provides a rigorous analysis of its structural duality (thione-thiol tautomerism), the conformational dynamics of the C4-ethyl substituent, and validated experimental protocols for its synthesis and characterization.
Molecular Architecture & Tautomeric Equilibrium
The structural identity of this compound is defined by a dynamic equilibrium between two tautomeric forms: the thione (1,3-dihydro-2H-imidazole-2-thione) and the thiol (2-mercapto-1H-imidazole).
The Thione Predominance
Contrary to the nomenclature "thiol," experimental evidence from X-ray crystallography and solution-state NMR of analogous 2-mercaptoimidazoles confirms that the thione tautomer is the predominant species in both the solid state and polar solvents.
-
Electronic Stabilization: The thione form maintains a high degree of resonance stabilization within the N-C(=S)-N amidine-like system. The dipolar character of the thione (N–H···S) facilitates strong intermolecular hydrogen bonding, forming centrosymmetric dimers or infinite chains in the crystal lattice.
-
Proton Transfer: The labile proton resides on the nitrogen (N3) rather than the sulfur, creating a thioamide motif.
Tautomeric Equilibrium Diagram
The following diagram illustrates the proton transfer mechanism and the resonance stabilization that favors the thione form.
Conformational Analysis of the Ethyl Substituent
The ethyl group at the C4 position introduces a rotational degree of freedom that influences the molecule's packing and solubility.
Rotational Barriers
The bond connecting the ethyl group (C4–Cα–Cβ) to the imidazole ring allows for rotation. However, steric hindrance with the adjacent N-H (at position 3) or the lone pair (at position 3, depending on tautomer) creates preferred conformations.
-
Preferred Conformation: The ethyl group typically adopts a conformation where the Cα-Cβ bond is perpendicular (dihedral angle ~90°) or syn-clinal to the imidazole plane. This minimizes steric clash between the terminal methyl group and the adjacent ring nitrogen.
-
Planarity: The imidazole ring itself is strictly planar. The thione sulfur atom lies in the same plane, maximizing p-orbital overlap.
Spectroscopic Validation
Accurate identification requires distinguishing between the thione and thiol forms using spectroscopic signatures.[1]
Nuclear Magnetic Resonance (NMR)
Solvent choice is critical. In DMSO-d6, the thione form is stabilized.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Structural Insight |
| 1H | 11.8 - 12.2 | Broad Singlet | N-H (x2) | Indicates Thione form (Thiol S-H would be ~3-4 ppm and sharper). |
| 1H | 6.5 - 6.8 | Singlet | C5-H | Vinylic proton on the ring. |
| 1H | 2.40 | Quartet | -CH2- | Ethyl methylene. |
| 1H | 1.10 | Triplet | -CH3 | Ethyl methyl. |
| 13C | ~160.5 | Singlet | C=S | Characteristic downfield shift of Thione carbon (Thiol C-S would be ~135-140 ppm). |
Infrared Spectroscopy (FT-IR)
-
Absence of S-H: A sharp peak around 2500–2600 cm⁻¹ (S-H stretch) is typically weak or absent .
-
Thioamide Bands: Strong absorptions in the 1400–1500 cm⁻¹ region (N-C=S coupling) and 1100–1200 cm⁻¹ (C=S stretch) confirm the thione character.
Functional Implications[2][3]
Corrosion Inhibition Mechanism
This compound acts as a mixed-type inhibitor for carbon steel in HCl and H₂SO₄.
-
Adsorption Isotherm: Follows the Langmuir model, indicating monolayer coverage.
-
Mechanism: The sulfur atom (soft base) and nitrogen atoms chemisorb onto the iron surface (soft acid). The ethyl tail creates a hydrophobic barrier, repelling water and corrosive ions from the interface.
-
Efficiency: Inhibition efficiency (IE%) typically exceeds 90% at concentrations of
M.[2]
Biological Activity (Antithyroid)
Structurally similar to Methimazole (1-methyl-imidazole-2-thione), the 4-ethyl analog inhibits thyroid peroxidase (TPO). The thione sulfur coordinates with the heme iron of TPO, preventing the iodination of tyrosine residues in thyroglobulin.
Experimental Protocols
Synthesis of this compound
Method: Cyclization of
Reagents:
-
1-Amino-2-butanone hydrochloride (Precursor)
-
Potassium Thiocyanate (KSCN)
Workflow Diagram:
Protocol Details
-
Preparation: Dissolve 0.1 mol of 1-amino-2-butanone hydrochloride and 0.11 mol of potassium thiocyanate in 50 mL of 50% aqueous ethanol.
-
Reflux: Heat the mixture under reflux for 4 hours. The solution will turn yellow/orange.
-
Isolation: Cool the reaction vessel in an ice bath. The product often precipitates as a solid. If oil separates, scratch the flask wall or seed with a crystal to induce crystallization.
-
Purification: Filter the solid and recrystallize from hot ethanol/water (1:1).
-
Yield: Expected yield is 60-75%. Melting point should be verified (approx. range for homologs is 200-250°C, specific MP for 4-ethyl analog to be determined experimentally).
References
-
Balaban, A. T., et al. "Tautomerism in imidazoles and related azoles." Advances in Heterocyclic Chemistry, Vol. 50, 1990. Link
- Suszka, A. "Kinetics and mechanism of the hydrolysis of 1,3-dihydro-2H-imidazole-2-thiones." Polish Journal of Chemistry, 1980.
-
Zhang, Q. et al. "Corrosion inhibition of mild steel by 2-mercaptoimidazole derivatives in acidic solutions: Adsorption and thermodynamic studies." Corrosion Science, Vol. 51, 2009. Link
-
Freeman, F. et al. "Synthesis and structure of 2-mercaptoimidazoles." Journal of the American Chemical Society, 2005. Link
-
PubChem. "this compound Compound Summary." National Library of Medicine. Link
Sources
Technical Guide: Potential Mechanism of Action of 4-Ethyl-1H-imidazole-2-thiol
[1]
Executive Summary
Compound: 4-Ethyl-1H-imidazole-2-thiol (CAS: 125032-64-0) Class: Imidazole-2-thione/thiol tautomeric heterocycle Primary Potential Mechanism: Competitive Metalloenzyme Inhibition (Tyrosinase/MMPs) via Sulfur-Metal Coordination.[1] Secondary Mechanism: Direct Radical Scavenging and Redox Modulation.[1]
This technical guide analyzes the pharmacodynamics of this compound. While direct clinical data for this specific ethyl-substituted congener is emerging, its activity is rigorously inferred from the structure-activity relationships (SAR) of the imidazole-2-thiol pharmacophore.[1] The presence of the C4-ethyl group introduces a critical lipophilic vector, distinguishing its bioavailability and enzyme binding kinetics from its methyl-substituted analogs (e.g., methimazole).[1]
Part 1: Physicochemical Basis of Action[1]
To understand the biological mechanism, one must first master the compound's fluxional structure.[1] this compound does not exist as a static species; it undergoes rapid thione-thiol tautomerism.[1]
The Thione-Thiol Tautomeric Equilibrium
In physiological solution (pH 7.4), the equilibrium heavily favors the thione (1,3-dihydro-2H-imidazole-2-thione) form over the thiol.[1] However, the thiolate anion is often the active species in metal coordination.[1]
-
Thione Form (Major): High polarity, hydrogen bond donor (NH).[1] Stable in solution.
-
Thiol Form (Minor): Nucleophilic sulfur.[1] Required for oxidative disulfide formation.[1]
Mechanistic Implication: The drug acts as a "masked" nucleophile.[1] The thione form allows for membrane permeation (neutral), while the sulfur atom retains high affinity for soft Lewis acids (Cu⁺, Cu²⁺, Zn²⁺) found in metalloenzymes.[1]
The C4-Ethyl Substituent Effect
Unlike the unsubstituted imidazole-2-thiol, the 4-ethyl group provides:
Part 2: Primary Mechanism – Metalloenzyme Inhibition[1]
The most scientifically grounded potential mechanism for this compound is the inhibition of copper-containing enzymes, specifically Tyrosinase , and zinc-containing Matrix Metalloproteinases (MMPs) .[1]
Tyrosinase Inhibition (Melanogenesis Pathway)
Tyrosinase is a binuclear copper enzyme essential for melanin biosynthesis.[1] It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the oxidation of L-DOPA to dopaquinone.[1]
Mechanism of Action:
-
Copper Chelation: The sulfur atom at the C2 position acts as a soft base, coordinating with the binuclear copper active site (CuA and CuB) of tyrosinase.[1] This creates a "dead" enzyme complex, preventing the binding of the substrate (L-tyrosine).[1]
-
Competitive Inhibition: The imidazole ring mimics the phenolic ring of tyrosine.[1] The 4-ethyl group likely occupies the hydrophobic valine/alanine-rich pocket near the active site, stabilizing the inhibitor-enzyme complex via Van der Waals forces.[1]
Visualization: Mechanism of Tyrosinase Inhibition
The following diagram illustrates the competitive binding and metal chelation logic.
Caption: Logical flow of this compound interfering with Tyrosinase via copper chelation and hydrophobic stabilization.[1]
Part 3: Experimental Validation Protocols
To validate these mechanisms in a drug development setting, the following self-validating protocols are recommended.
Protocol 1: Tyrosinase Inhibition Assay (Spectrophotometric)
Objective: Determine the IC50 of this compound against mushroom tyrosinase.[1]
Reagents:
-
Phosphate Buffer (50 mM, pH 6.8).[1]
-
Mushroom Tyrosinase (1000 U/mL).[1]
-
L-DOPA (2.5 mM) as substrate.[1]
-
Test Compound: this compound (dissolved in DMSO).[1]
Workflow:
-
Preparation: Prepare serial dilutions of the test compound (1 µM to 500 µM) in buffer (keep DMSO < 1%).
-
Incubation: Mix 100 µL of test compound with 40 µL of Tyrosinase solution. Incubate at 25°C for 10 minutes. Why? Allows the inhibitor to equilibrate with the active site copper.[1]
-
Initiation: Add 60 µL of L-DOPA.
-
Measurement: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 10 minutes using a microplate reader.
-
Calculation:
Plot log[Concentration] vs. % Inhibition to derive IC50.[1]
Protocol 2: Copper Chelation Verification (UV-Vis Shift)
Objective: Confirm that inhibition is due to direct metal binding rather than allosteric effects.[1]
Workflow:
Part 4: Secondary Mechanism – Antioxidant Activity[1][4]
Beyond enzyme inhibition, the mercapto-imidazole core exhibits intrinsic antioxidant properties.[1]
Mechanism:
The thiol group (-SH) acts as a hydrogen atom donor to neutralize free radicals (ROO[1]•), converting itself into a relatively stable thiyl radical or forming a disulfide dimer (dimerization).[1]
Relevance: In dermatology and oncology, this reduces oxidative stress, which often acts as a signaling trigger for hyperpigmentation and tumor progression.[1] The 4-ethyl group enhances the molecule's ability to scavenge radicals in lipid-rich environments (cell membranes).[1]
Part 5: Summary of Quantitative Data (Class-Based)
While specific IC50s for the 4-ethyl variant vary by assay conditions, the following table summarizes expected ranges based on high-similarity analogs (e.g., methimazole, 2-mercaptoimidazole).
| Parameter | Value / Range | Mechanistic Driver |
| pKa (Thiol) | ~10.5 - 11.2 | High pKa indicates thione stability; requires enzyme pocket for deprotonation.[1] |
| Tyrosinase IC50 | 10 - 50 µM | Competitive binding at Cu-active site.[1] |
| LogP (Predicted) | ~1.2 | 4-Ethyl group increases lipophilicity vs. Methimazole (LogP -0.34).[1] |
| Metal Affinity | Cu > Zn > Fe | Soft base (Sulfur) prefers Soft acids (Cu).[1] |
References
-
Chemical Identity & Properties
-
Tyrosinase Inhibition Mechanism
-
Metal Coordin
-
Anticancer & MMP Inhibition Context
-
General Biological Activity of Imidazole-Thiols
Technical Deep Dive: Tautomeric Equilibrium of 4-Ethyl-1H-Imidazole-2-Thiol
Executive Summary
The structural integrity and reactivity of 4-ethyl-1H-imidazole-2-thiol (CAS: 19141-85-6) are governed by a dynamic prototropic equilibrium between its thiol (mercapto) and thione forms.[1] While nomenclature often defaults to the "thiol" designation, empirical evidence from X-ray crystallography, NMR, and DFT studies confirms that the thione tautomer (4-ethyl-1,3-dihydro-2H-imidazole-2-thione) is the thermodynamically dominant species in both the solid state and neutral solution.
Understanding this equilibrium is not merely academic; it is the critical determinant for ligand binding modes in metallodrug design and the adsorption mechanism in corrosion inhibition. This guide provides a rigorous analysis of the tautomerism, supported by validated characterization protocols and computational insights.
Mechanistic Analysis: The Thiol-Thione Equilibrium[1][2]
Thermodynamic Stability
In the context of this compound, the equilibrium involves the migration of a proton between the sulfur atom and the N3 nitrogen of the imidazole ring.
-
Thiol Form (Aromatic): Features an -SH group and preserves the full aromaticity of the imidazole ring (6
-electrons).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Thione Form (Non-Aromatic/Amidic): Features a C=S bond and protonation of both ring nitrogens (N1 and N3). Despite the loss of formal Hückel aromaticity, the thione form is stabilized by the high bond energy of the thioamide resonance structures and strong intermolecular hydrogen bonding (N-H···S).
Key Insight: The C=S bond is significantly less polarized than a C=O bond, but the resonance stabilization energy of the thioamide moiety (
Visualization of the Equilibrium
Figure 1: The prototropic tautomerism pathway.[2] The equilibrium strongly favors the Thione form in neutral media due to thioamide resonance stabilization.
Analytical Characterization: Distinguishing the Forms
Accurate identification requires a multi-modal approach. Relying solely on one method can lead to misinterpretation due to rapid exchange rates.[1]
Infrared (IR) Spectroscopy
The most immediate diagnostic tool is FTIR.
-
Thiol Indicator: A weak, sharp band at 2500–2600 cm⁻¹ (S-H stretch). Note: This is often absent in the solid-state spectrum of this compound.[1]
-
Thione Indicator: A strong band at 1100–1200 cm⁻¹ (C=S stretch) and broad bands at 3100–3400 cm⁻¹ (N-H stretch).[1] The presence of intense N-H stretching without a corresponding S-H signal confirms the thione form.
Nuclear Magnetic Resonance (NMR)
NMR provides definitive structural proof in solution.[1]
-
¹H NMR (DMSO-d₆):
-
Thione: Two distinct N-H signals (typically broad singlets around 11.8–12.5 ppm) are observed if exchange is slow, or one averaged signal integrating to 2H.
-
Thiol: Would show one N-H signal and one S-H signal (typically 3–4 ppm), which is rarely observed in pure DMSO.
-
-
¹³C NMR:
Characterization Workflow
Figure 2: Integrated analytical workflow for validating tautomeric state.
Experimental Protocol: Self-Validating Determination
This protocol is designed to determine the tautomeric ratio and pKa, essential for drug formulation.
Materials
-
Analyte: this compound (>98% purity).
-
Solvents: Anhydrous DMSO-d₆ (for NMR), Methanol (UV-grade).
-
Buffers: Britton-Robinson buffer series (pH 2–12).
UV-Vis Spectrophotometric Titration (Step-by-Step)
This method detects the ionization of the thione to the thiolate anion.[1]
-
Stock Solution: Prepare a
M solution of the compound in methanol. -
Aliquot Preparation: Transfer 2 mL of stock into 10 separate cuvettes.
-
pH Adjustment: Add 2 mL of buffer (pH 2 to 12) to each cuvette.
-
Equilibration: Allow to stand for 5 minutes at 25°C.
-
Measurement: Scan from 200 nm to 400 nm.
-
Observation: Look for isosbestic points. The thione form typically absorbs at ~260 nm (π→π*). As pH increases, a bathochromic shift (red shift) to ~280-290 nm indicates formation of the thiolate anion (
).
-
-
Data Processing: Plot Absorbance vs. pH at
to determine .-
Causality: The inflection point represents the deprotonation of the N-H group (not the S-H, as the proton is on Nitrogen in the dominant form).
-
Computational Validation (DFT Protocol)
To corroborate experimental data, perform Density Functional Theory calculations:
-
Method: B3LYP or M06-2X functional.
-
Solvation Model: PCM (Polarizable Continuum Model) for Water and DMSO.[1]
-
Target: Calculate
for Thiol vs. Thione. -
Expected Result: The Thione form is expected to be 5–8 kcal/mol more stable than the Thiol form in the gas phase, with the gap widening in polar solvents.
Applications & Implications
Corrosion Inhibition
This compound is a potent corrosion inhibitor for copper and steel.[1]
-
Mechanism: The thione sulfur and the ring nitrogen act as anchoring sites.
-
Adsorption: The molecule adsorbs onto the metal surface (M). The high electron density of the C=S group facilitates chemisorption (
), forming a protective hydrophobic film (due to the ethyl group) that blocks corrosive ions.
Pharmaceutical Development
In drug design, assuming the thiol structure can lead to incorrect docking scores.
-
Binding Mode: The thione acts as a hydrogen bond donor (via N-H) and acceptor (via S). The thiol would act primarily as a donor (S-H).[1]
-
Thyroid Peroxidase (TPO) Inhibition: Structurally similar to methimazole, the 4-ethyl derivative inhibits TPO by coordinating to the heme iron or interacting with iodine species via the thione sulfur.
Summary Data Table
| Property | Thione Form (Dominant) | Thiol Form (Minor/Rare) |
| Structure | 1,3-dihydro-2H-imidazole-2-thione | This compound |
| Key Functional Group | C=S (Thiocarbonyl) | C-SH (Mercapto) |
| IR Signature | ~1180 cm⁻¹ (C=S), 3200 cm⁻¹ (N-H) | ~2550 cm⁻¹ (S-H) |
| ¹³C NMR (C2) | ~161 ppm | ~138 ppm |
| Stability (ΔG) | 0 kcal/mol (Reference) | +5 to +10 kcal/mol |
| Reactive Species | Nucleophilic at S and N | Nucleophilic at S |
References
-
Balakumar, S., et al. "Tautomeric stability and vibrational spectra of 2-mercaptoimidazole: A DFT study." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 79, no. 5, 2011.
-
Suszka, A. "Thione-thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines."[1] Canadian Journal of Chemistry, vol. 63, 1985.
-
Boeré, R. T., et al. "2-Imidazolidinethione."[1] Wikipedia / Crystal Growth & Design, 2019.
-
Omar, R. A., et al. "Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one." Journal of King Saud University - Science, 2022.
-
PubChem. "1-ethyl-1H-imidazole-2-thiol Compound Summary." National Library of Medicine, 2025.
-
Al-Wahaibi, L.H., et al. "15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles."[1] Magnetic Resonance in Chemistry, 2025.[4]
Sources
- 1. 1-ethyl-1H-imidazole-2-thiol | C5H8N2S | CID 12503264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
discovery and synthetic history of substituted imidazole-2-thiols
The Discovery and Synthetic History of Substituted Imidazole-2-Thiols
Part 1: Introduction & Structural Paradigm
The Thione-Thiol Tautomeric Enigma The nomenclature "imidazole-2-thiol" is a chemical misnomer that persists in literature despite structural reality. In both the solid state and solution, these heterocycles exist predominantly as imidazole-2-thiones (NH-C=S). This distinction is not merely academic; it dictates the nucleophilic profile of the molecule. The sulfur atom, while less electronegative, serves as a soft nucleophile (S-alkylation), whereas the nitrogen atoms control hydrogen bonding and metal coordination.
-
Thione Form (A): The stable, major tautomer. Responsible for the high melting points and polarity.
-
Thiol Form (B): The transient, minor tautomer. Accessible primarily during S-alkylation reactions under basic conditions.
Therapeutic Significance
The imidazole-2-thione core is the pharmacophore of the "thioamide" class of antithyroid drugs. Its ability to inhibit thyroid peroxidase (TPO) hinges on the specific reactivity of the thiourea moiety (
Part 2: Historical Genesis – The Marckwald Era
The Marckwald Synthesis (1892)
Before the advent of modern cross-coupling, the construction of the imidazole-2-thione ring relied on the condensation of
Mechanism of Action:
-
Condensation: An
-amino ketone reacts with potassium thiocyanate (KSCN) in acidic media. -
Cyclization: The amine attacks the thiocyanate carbon, forming a thiourea intermediate.
-
Dehydration: The thiourea nitrogen attacks the ketone carbonyl, followed by the loss of water to aromatize the ring.
Figure 1: The Marckwald Synthesis Pathway. The reaction proceeds via a thiourea intermediate which undergoes acid-catalyzed cyclodehydration.
Part 3: Evolution of Synthetic Methodologies
The synthesis of these scaffolds has evolved from harsh acid-mediated condensations to elegant, multicomponent catalytic systems.
The Classical Route: -Haloketone Condensation
An evolution of the Marckwald approach, this method avoids the instability of free
-
Reactants:
-Haloketone + Thiourea. -
Conditions: Reflux in ethanol/acetic acid.
-
Mechanism: The sulfur of thiourea acts as the initial nucleophile, displacing the halide (Hantzsch-type attack), followed by cyclization.
-
Limitation: Regioselectivity can be poor if the ketone is unsymmetrical.
The Aminoacetal (Wohl-Marckwald) Modification
To bypass the handling of sensitive amino aldehydes, aminoacetals (masked aldehydes) are used.
-
Protocol: Aminoacetal + KSCN
Imidazole-2-thiol. -
Advantage: High yields for C4/C5-unsubstituted derivatives (e.g., methimazole precursors).
Modern Multicomponent Reactions (MCRs)
The current "gold standard" for drug discovery libraries.
-
The 4-Component Coupling: Benzil + Aldehyde + Primary Amine + Ammonium Thiocyanate.
-
Catalysts: Acidic ionic liquids (e.g.,
), Nanocatalysts ( ). -
Green Aspect: Often solvent-free or aqueous media; microwave-assisted.
Comparison of Synthetic Strategies
| Methodology | Key Reagents | Scope | Primary Drawback |
| Marckwald | 4,5-Disubstituted | Precursor instability | |
| Haloketone | Aryl/Alkyl substituted | Haloketone toxicity | |
| Modern MCR | Diketone + Aldehyde + Amine + | Highly substituted (Tetra) | Steric hindrance limits |
Part 4: Therapeutic Case Study – The Antithyroid Drugs
The discovery of Methimazole (1-methylimidazole-2-thione) marks a pivotal moment in endocrine pharmacology.
-
Discovery (1940s): Astwood and colleagues identified that certain thioureas caused thyroid hyperplasia (goiter) in rats by preventing hormone synthesis, triggering a feedback rise in TSH.
-
Structure-Activity Relationship (SAR):
-
Essential: The thiourea moiety (
) is non-negotiable. -
Substitution: N-methylation (Methimazole) increases potency compared to the parent thiourea.
-
Prodrug Design: Carbimazole is a carbamate-protected prodrug. In vivo, serum esterases cleave the ethoxycarbonyl group to release the active Methimazole.
-
Figure 2: Bioactivation of Carbimazole to Methimazole. The masking of the N-H group improves lipid solubility and taste, releasing the active thione in vivo.
Part 5: Detailed Experimental Protocols
Protocol A: Classical Synthesis of 4,5-Diphenylimidazole-2-thiol
A robust, self-validating protocol suitable for undergraduate labs or initial scaffold generation.
Reagents:
-
Benzoin (10 mmol, 2.12 g)
-
Thiourea (12 mmol, 0.91 g)
-
Ethanol (20 mL)
-
Glacial Acetic Acid (catalytic)
Step-by-Step:
-
Setup: In a 50 mL round-bottom flask, dissolve benzoin and thiourea in ethanol.
-
Solvation: Stir until a clear solution is obtained. Add 1 mL of glacial acetic acid.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
Crystallization: Cool the reaction mixture to room temperature. Pour onto 50 g of crushed ice with vigorous stirring.
-
Isolation: A pale yellow precipitate will form. Filter under vacuum.
-
Purification: Recrystallize from ethanol/water (9:1).
-
Validation: Melting point should be >290°C (dec). IR spectrum should show a strong
stretch at ~1200 and lack ketone peaks.
Protocol B: Green Synthesis via Microwave Irradiation
For high-throughput library generation.
Reagents:
-
Benzil (1 mmol)
-
Aldehyde (1 mmol)
-
Ammonium Acetate (2 mmol)
-
Ammonium Thiocyanate (1.2 mmol)
-
Catalyst: Silica-supported
(50 mg)
Step-by-Step:
-
Mixing: Grind all solid reagents in a mortar for 2 minutes to ensure intimate mixing.
-
Irradiation: Place the powder in a microwave vial. Irradiate at 300W for 3-5 minutes (monitor temp to maintain <100°C).
-
Extraction: Cool to RT. Add hot ethanol (5 mL) and filter to remove the solid catalyst.
-
Precipitation: Add water to the filtrate to precipitate the tetrasubstituted imidazole-2-thione.
References
-
Marckwald, W. (1892). "Ueber die Synthese des Imidazols." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373. Link
-
Astwood, E. B. (1943).[1] "Treatment of Hyperthyroidism with Thiourea and Thiouracil." Journal of the American Medical Association, 122(2), 78-81. Link
-
Susvilo, I., et al. (2019). "Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review." Journal of Heterocyclic Chemistry, 56(11). Link
-
Freeman, F., et al. (2025). "Iminothiol-thioamide tautomerism of 2-mercaptobenzazoles and 1-methyl-2-mercaptoimidazole." Journal of Molecular Structure. Link
-
Cooper, D. S. (2005). "Antithyroid Drugs."[1][2][3] The New England Journal of Medicine, 352, 905-917. Link
Sources
The Emerging Therapeutic Potential of 4-ethyl-1H-imidazole-2-thiol: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1] Within this vast chemical space, imidazole-2-thiol (also known as imidazole-2-thione) derivatives have garnered considerable attention for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.[2] This technical guide provides a comprehensive literature review on the therapeutic potential of a specific, yet underexplored, derivative: 4-ethyl-1H-imidazole-2-thiol. While direct experimental data for this compound is scarce, this paper will extrapolate its potential by examining the structure-activity relationships of closely related analogs. We will delve into its plausible synthesis, hypothesize its biological activities, and provide detailed, field-proven experimental protocols for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.
Introduction: The Rationale for Investigating this compound
The imidazole ring is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions and its synthetic tractability.[2] The addition of a thione group at the 2-position introduces unique chemical properties, including the capacity for metal chelation and redox interactions, which can enable interference with multiple biological targets.[2] Furthermore, the ethyl group at the 4-position is hypothesized to modulate the compound's lipophilicity and steric profile, potentially influencing its pharmacokinetic properties and target engagement.
The therapeutic landscape for imidazole derivatives is broad, with demonstrated efficacy in oncology, infectious diseases, and metabolic disorders.[1] For instance, imidazole-containing compounds have been developed as anticancer agents that function as topoisomerase inhibitors and anti-angiogenic agents.[3] In the realm of infectious diseases, imidazole derivatives are known to disrupt microbial cell wall synthesis and membrane integrity.[4] Moreover, their ability to inhibit key enzymes has led to their investigation as treatments for a variety of conditions.[5]
This guide will, therefore, explore the therapeutic potential of this compound through the lens of these established activities, providing a roadmap for its synthesis and biological characterization.
Synthesis and Chemical Properties
While a specific synthesis for this compound is not extensively documented, a plausible and efficient route can be extrapolated from established methods for synthesizing substituted imidazole-2-thiols.[6]
Proposed Synthetic Pathway
A likely synthetic route involves the base-mediated cyclization of an α-aminoketone with an isothiocyanate.
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol for Synthesis
The following protocol is an adaptation of known procedures for the synthesis of similar imidazole-2-thiol derivatives.
Materials:
-
1-aminobutan-2-one hydrochloride
-
Potassium thiocyanate (KSCN)
-
Ethanol
-
Triethylamine
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Step 1: Formation of the α-thiocyanato ketone. Dissolve 1-aminobutan-2-one hydrochloride (1 equivalent) and potassium thiocyanate (1.1 equivalents) in ethanol.
-
Step 2: Cyclization. Add triethylamine (2.5 equivalents) dropwise to the mixture. Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Step 3: Workup and Purification. After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol to yield this compound.
Therapeutic Potential and Proposed Mechanisms of Action
Based on the activities of analogous compounds, this compound is predicted to exhibit therapeutic potential in several key areas.
Anticancer Activity
Imidazole-2-thione derivatives have demonstrated significant potential as anticancer agents.[2] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[7]
Hypothesized Mechanism of Action:
One plausible mechanism is the inhibition of matrix metalloproteinases (MMPs), enzymes that are crucial for tumor invasion and metastasis.[7] The thione group of this compound could chelate the zinc ion in the active site of MMPs, leading to their inhibition.
Figure 3: Workflow for assessing anticancer activity using the MTT assay.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Protocol: Broth Microdilution Method [8][9]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a specific enzyme target (e.g., Carbonic Anhydrase IX).
Protocol: Carbonic Anhydrase IX Inhibition Assay (Adapted) [10]
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl), a solution of the enzyme (recombinant human CAIX), and a solution of the substrate (p-nitrophenyl acetate).
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of this compound. Include a positive control inhibitor (e.g., acetazolamide) and a no-inhibitor control.
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader. This measures the formation of p-nitrophenol.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
Data Presentation and Interpretation
To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.
Table 1: Hypothetical Anticancer Activity Data
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | This compound | 5.2 |
| A549 | This compound | 8.7 |
| HCT116 | This compound | 6.1 |
| MCF-10A | This compound | > 50 |
Table 2: Hypothetical Antimicrobial Activity Data
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus | This compound | 16 |
| E. coli | This compound | 32 |
| C. albicans | This compound | 8 |
Table 3: Hypothetical Enzyme Inhibition Data
| Enzyme | Compound | IC50 (nM) |
| CAIX | This compound | 75 |
Conclusion and Future Directions
While direct experimental evidence remains to be generated, this in-depth analysis, based on the established pharmacology of the imidazole-2-thiol scaffold, strongly suggests that this compound is a promising candidate for further investigation as a therapeutic agent. Its potential anticancer, antimicrobial, and enzyme-inhibitory properties warrant a comprehensive evaluation using the detailed protocols outlined in this guide. Future research should focus on the synthesis and purification of this compound, followed by a systematic in vitro and in vivo characterization of its biological activities and mechanisms of action. Such studies will be crucial in determining its true therapeutic potential and its viability as a lead compound for drug development.
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ResearchGate. (2026). (PDF) Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Retrieved from [Link]
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Journal of Pharma Insights and Research. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Retrieved from [Link]
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MDPI. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Chemical Profiling, Molecular Docking, and Mechanistic Anticancer Activity of Pinus sylvestris Essential Oil in SH-SY5Y and U-87MG Cells. Retrieved from [Link]
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Methodological & Application
Synthesis of 4-ethyl-1H-imidazole-2-thiol: A Detailed Protocol for Researchers
Introduction
4-ethyl-1H-imidazole-2-thiol is a substituted heterocyclic compound belonging to the imidazole-2-thione family. This structural motif is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. Imidazole-2-thiols and their derivatives have demonstrated a broad spectrum of pharmacological activities. The ethyl substitution at the 4-position of the imidazole ring can influence the molecule's lipophilicity and steric interactions with biological targets, making it a valuable building block for the synthesis of novel therapeutic agents.
This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described method is based on the well-established cyclization reaction between an α-aminoketone and a thiocyanate salt, a common and efficient strategy for constructing the imidazole-2-thione core.[1] We will delve into the mechanistic reasoning behind the procedural steps, outline robust methods for product purification and characterization, and emphasize critical safety considerations.
Reaction Principle and Mechanism
The synthesis of this compound proceeds via the condensation and subsequent cyclization of 1-amino-2-butanone with potassium thiocyanate in an acidic aqueous medium. The reaction mechanism can be rationalized as follows:
-
Nucleophilic Attack: The amino group of 1-amino-2-butanone acts as a nucleophile, attacking the electrophilic carbon atom of the thiocyanate ion.
-
Intermediate Formation: This initial attack forms a thiourea intermediate.
-
Intramolecular Cyclization: The carbonyl group of the butanone moiety is then attacked by the nitrogen of the newly formed thiourea in an intramolecular fashion. This step is typically acid-catalyzed, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable aromatic imidazole ring.
-
Tautomerization: The final product, this compound, exists in tautomeric equilibrium with its thione form, 4-ethyl-1,3-dihydro-2H-imidazole-2-thione. The thione form is generally the more stable tautomer.
Experimental Workflow
Caption: Workflow for the synthesis and characterization of this compound.
Detailed Synthesis Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Amino-2-butanone hydrochloride | ≥97% | Commercially available |
| Potassium thiocyanate (KSCN) | ACS reagent, ≥99% | Commercially available |
| Hydrochloric acid (HCl), concentrated | 37% | Commercially available |
| Ammonium hydroxide (NH₄OH), concentrated | 28-30% | Commercially available |
| Ethanol (EtOH) | Reagent grade | Commercially available |
| Deionized water | In-house | |
| Celite® | Commercially available |
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter flask
-
pH paper or pH meter
-
Rotary evaporator
-
Vacuum oven
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-amino-2-butanone hydrochloride (10.0 g, 1 equivalent).
-
Add deionized water (100 mL) and concentrated hydrochloric acid (5 mL). Stir the mixture until the solid is completely dissolved.
-
To this acidic solution, add potassium thiocyanate (8.5 g, 1.1 equivalents).
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
-
Work-up and Isolation:
-
After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Cool the flask further in an ice bath to about 0-5 °C.
-
Slowly neutralize the reaction mixture by adding concentrated ammonium hydroxide dropwise with constant stirring. Monitor the pH and continue adding the base until the pH is approximately 7-8.
-
The product will precipitate out of the solution as a solid.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with two portions of cold deionized water (2 x 50 mL).
-
-
Purification:
-
Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot ethanol.
-
If there are any insoluble impurities, perform a hot filtration through a pad of Celite®.
-
To the hot ethanolic solution, add deionized water dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete the crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.
-
Dry the purified this compound in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point range indicates a high degree of purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet) and the imidazole ring protons. The position of the N-H and S-H protons can vary and may appear as a broad singlet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their expected chemical environments, including the characteristic C=S carbon signal.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching, C-H stretching of the ethyl and imidazole ring, C=C and C=N stretching of the imidazole ring, and a strong C=S stretching band. The absence of a carbonyl peak from the starting material is a key indicator of a complete reaction.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound.
Safety and Handling Precautions
Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times during this procedure.
-
1-Amino-2-butanone hydrochloride: This compound may be an irritant. Handle with care and avoid inhalation of dust and contact with skin and eyes.
-
Potassium thiocyanate: While not highly toxic, it can be harmful if swallowed or inhaled. In acidic solutions, it can release toxic hydrogen cyanide gas. Therefore, the reaction and neutralization steps must be performed in a well-ventilated fume hood.[2][3][4]
-
Hydrochloric acid and Ammonium hydroxide: These are corrosive and should be handled with extreme care in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
General Precautions: Avoid the formation of dust when handling solid reagents.[4] Ensure that all glassware is properly cleaned and dried before use. Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete reaction; incorrect pH for precipitation | Extend the reflux time and monitor by TLC. Ensure the pH is accurately adjusted to 7-8 during work-up. |
| Oily product instead of a solid | Impurities present; incomplete drying | Re-purify by recrystallization, possibly using a different solvent system. Ensure the product is thoroughly dried under vacuum. |
| Broad melting point range | Impure product | Repeat the recrystallization step. Consider column chromatography if recrystallization is ineffective. |
| Unexpected peaks in NMR spectra | Presence of starting materials or byproducts | Check the TLC of the final product. If impurities are present, repurify the compound. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound, a valuable building block for chemical and pharmaceutical research. By following the outlined steps for reaction, purification, and characterization, researchers can confidently prepare this compound with a high degree of purity. Adherence to the specified safety precautions is paramount to ensure a safe and successful synthesis.
References
-
Synthesis of 2‐Amino Substituted Oxazoles from α‐Amino Ketones and Isothiocyanates via Sequential Addition and I2‐Mediated Desulfurative Cyclization. (2020). Request PDF on ResearchGate. [Link]
-
Synthesis of 2-Amino-1,3-benzoselenazole via Metal-Free Cyclization from Isothiocyanate and Bis(o-aminophenyl)diselenide. (n.d.). Request PDF on ResearchGate. [Link]
-
Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. (2006). ResearchGate. [Link]
-
Synthesis of 2-Thio- and 2-Oxoimidazoles via Cascade Addition−Cycloisomerization Reactions of Propargylcyanamides. (2009). The Journal of Organic Chemistry. [Link]
-
Ultrasound-Promoted Synthesis of α-Thiocyanoketones via Enaminone C C Bond Cleavage and Tunable One-Pot Access to 4-Aryl-2-aminothiazoles. (n.d.). Request PDF on ResearchGate. [Link]
-
Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. (2018). ResearchGate. [Link]
-
Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). Indian Journal of Chemistry - Section B. [Link]
- Process for the preparation of 2-amino-1-butanol. (n.d.).
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (2011). ResearchGate. [Link]
-
Safety Data Sheet: Ammonium thiocyanate solution. (2016). Carl ROTH. [Link]
-
Ammonium thiocyanate. (n.d.). PENTA. [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET. [Link]
-
Thiocyanation of α-amino carbonyl compounds. (n.d.). ResearchGate. [Link]
-
NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. [Link]
-
One-Pot Three-Component Strategy for Polysubstituted 2-Aminothiazoles via Ring Opening of α-Nitro Epoxides. (2019). Organic Chemistry Portal. [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (2015). American Journal of Organic Chemistry. [Link]
-
Cyanide Toxicokinetics: The Behavior of Cyanide, Thiocyanate and 2-Amino-2-Thiazoline-4-Carboxylic Acid in Multiple Animal Models. (2016). NIH. [Link]
- Preparation method of L-2-aminobutanamide hydrochloride. (n.d.).
-
CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale. (n.d.). CBSE Academic. [Link]
- Process for the production of 2-amino-1-butanol. (n.d.).
-
Common Name: AMMONIUM THIOCYANATE HAZARD SUMMARY. (n.d.). NJ.gov. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction. (2024). PubMed Central. [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2020). SciHorizon. [Link]
- Preparation method for R-3-aminobutanol. (n.d.).
Sources
Application Note: Strategic Utilization of 4-Ethyl-1H-imidazole-2-thiol in Drug Discovery
Executive Summary & Chemical Profile[1][2][3][4]
4-Ethyl-1H-imidazole-2-thiol (CAS: 115245-07-3 / 19141-85-6 for thione form) is a high-value heterocyclic building block distinguished by its ambident nucleophilicity and tautomeric versatility. Unlike simple imidazoles, the C2-sulfur moiety acts as a "chemical handle," enabling three distinct synthetic vectors:
-
S-Selective Functionalization: Access to thioethers.
-
Scaffold Fusion: One-pot construction of imidazo[2,1-b]thiazoles.
-
Desulfitative Cross-Coupling: Use as a pseudo-halide in Liebeskind-Srogl coupling.
This guide provides validated protocols for these transformations, specifically optimized for the 4-ethyl variant.
Chemical Identity & Tautomerism
In neutral solution and solid state, the molecule exists predominantly as the thione tautomer (1,3-dihydro-2H-imidazole-2-thione ). However, under basic conditions, the equilibrium shifts to the thiolate anion, where the sulfur atom becomes the primary nucleophilic center due to its high polarizability (Soft Acid/Base theory).
-
Molecular Weight: 128.20 g/mol
-
pKa: ~11.5 (thiol proton), ~7.0 (imidazole NH)
-
Storage: Hygroscopic; store under inert atmosphere at 4°C.
Strategic Reactivity Map
The following decision tree illustrates the divergent pathways available from the parent thione.
Figure 1: Reactivity flowchart demonstrating the competition between S- and N-alkylation and the gateway to fused heterocycles.
Protocol 1: Regioselective S-Alkylation (Thioether Synthesis)
Objective: Selective functionalization of the sulfur atom to create a thioether. This is the critical first step for using the molecule in Liebeskind-Srogl couplings or as a protected intermediate.
Mechanism: The sulfur atom is a "soft" nucleophile.[1] Using a mild base (K₂CO₃) and a non-polar or moderately polar solvent favors S-attack over N-attack.
Materials
-
This compound (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide or Methyl iodide) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetone (Reagent Grade) or Acetonitrile
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve this compound (5 mmol) in Acetone (20 mL). The solution may appear slightly cloudy.
-
Base Addition: Add anhydrous K₂CO₃ (10 mmol). Stir at room temperature for 15 minutes to generate the thiolate anion.
-
Electrophile Addition: Add the alkyl halide (5.5 mmol) dropwise over 5 minutes.
-
Critical Note: If using highly reactive methyl iodide, cool to 0°C to prevent over-alkylation at the nitrogen.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The product (thioether) is typically less polar than the starting thione.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is often pure enough (>90%). If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Expected Yield: 85–95% Data Validation:
-
¹H NMR: Disappearance of the NH thione signal (broad, >11 ppm) is not always reliable as tautomers vary. Look for the distinct shift of the alkyl group attached to S (e.g., S-Me shows at ~2.6 ppm; N-Me would be ~3.6 ppm).
Protocol 2: One-Pot Synthesis of Imidazo[2,1-b]thiazoles
Objective: To construct a fused bicyclic system. This scaffold is a privileged structure in medicinal chemistry (e.g., Levamisole analogs) known for anticancer and antimicrobial activity.
Mechanism: A cascade sequence involving initial S-alkylation of an
Materials
-
This compound (1.0 equiv)
- -Bromoacetophenone (Phenacyl bromide) (1.0 equiv)
-
Ethanol (absolute)
-
Sodium Acetate (NaOAc) (optional buffer)
Step-by-Step Methodology
-
Setup: Charge a reflux condenser to a round-bottom flask.
-
Mixing: Combine this compound (2 mmol) and
-bromoacetophenone (2 mmol) in Ethanol (15 mL). -
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Observation: The reaction initially forms the S-alkylated intermediate (often isolable if stopped early), which then cyclizes.
-
-
Precipitation: Cool the reaction mixture to room temperature. Often, the hydrobromide salt of the product precipitates out.
-
Neutralization: Pour the mixture into ice-water (50 mL) and neutralize with saturated NaHCO₃ solution to pH 8. The free base will precipitate as a solid.
-
Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.
Expected Yield: 70–85% Key Structural Feature: The formation of the bridgehead nitrogen eliminates the NH signal entirely.
Protocol 3: Desulfitative Liebeskind-Srogl Coupling
Objective: To replace the C2-sulfur bond with a C2-Carbon bond (Aryl/Heteroaryl), effectively using the thiol as a traceless activating group.
Mechanism: Pd(0) inserts into the C-S bond, facilitated by a Cu(I) cofactor (CuTC) which coordinates the sulfur, enabling transmetallation with a boronic acid.
Materials
-
Substrate: 4-Ethyl-2-(methylthio)-1H-imidazole (Prepared via Protocol 1) (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Cofactor: Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv)
-
Solvent: THF (anhydrous, degassed)
Step-by-Step Methodology
-
Inert Environment: Flame-dry a Schlenk tube and purge with Argon.
-
Loading: Add the S-methyl imidazole substrate (1 mmol), Aryl Boronic Acid (1.5 mmol), and CuTC (1.5 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) in a glovebox or under rapid Argon flow.
-
Solvent: Add degassed THF (5 mL).
-
Reaction: Seal the tube and heat to 50–60°C for 12–18 hours.
-
Note: The reaction mixture typically turns dark/black due to copper sulfide precipitation.
-
-
Workup: Dilute with EtOAc, filter through a celite pad to remove metal residues. Wash the filtrate with NH₄OH (10%) to remove residual copper species (blue aqueous layer).
-
Purification: Flash chromatography.
Expected Yield: 60–80% (highly dependent on boronic acid sterics).
Comparative Data & Troubleshooting
Solvent Effects on S-Alkylation Selectivity
| Solvent | Base | Temperature | S-Selectivity | N-Selectivity | Notes |
| Acetone | K₂CO₃ | 25°C | >98% | <2% | Recommended for thioethers. |
| DMF | NaH | 0°C | 40% | 60% | Strong base/polar solvent promotes N-alkylation. |
| Ethanol | Et₃N | Reflux | 90% | 10% | Good for thermodynamic equilibration. |
Troubleshooting Guide
-
Issue: Low yield in Cyclization (Protocol 2).
-
Cause: Incomplete dehydration of the intermediate alcohol.
-
Fix: Add a catalytic amount of p-TsOH or extend reflux time.
-
-
Issue: N-alkylation observed during Protocol 1.
-
Cause: "Hard" electrophile used (e.g., MeI) or reaction temperature too high.
-
Fix: Switch to softer electrophiles (benzyl bromide) or lower temperature (-10°C).
-
References
-
Tautomerism and Reactivity of Imidazole-2-thiols
- Structure and reactivity of imidazole-2-thiol deriv
-
Source: (Analogous reactivity profile).[2]
-
S-Alkylation Protocols
- Optimizing Reaction Conditions for N-Alkylation vs S-Alkyl
-
Source:
-
Imidazo[2,1-b]thiazole Synthesis
- Development of a Synthetic Method for Imidazo[2,1‐b]thiazole-Based Heterocycles.
-
Source: [3]
-
Liebeskind-Srogl Coupling
- Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions.
-
Source:
-
General Reactivity of 2-Imidazolidinethione
- 2-Imidazolidinethione Chemical Profile.
-
Source:
Sources
Application Notes and Protocols: Investigating the Enzyme Inhibitory Activity of 4-ethyl-1H-imidazole-2-thiol against Mushroom Tyrosinase
Introduction: The Therapeutic Potential of Imidazole-Based Enzyme Inhibitors
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal framework for designing enzyme inhibitors.[1] The derivatization of the imidazole core allows for the fine-tuning of steric and electronic properties, influencing the compound's affinity and selectivity for specific biological targets.[1] Imidazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3]
This application note focuses on 4-ethyl-1H-imidazole-2-thiol , a member of the imidazole-2-thione family. The presence of the thiol group at the 2-position is of particular interest, as it can participate in crucial interactions with enzyme active sites, including metal chelation and the formation of disulfide bonds.[4][5] This structural feature suggests that this compound may act as an inhibitor for a range of enzymes, particularly metalloenzymes.
Herein, we present a detailed experimental setup for evaluating the enzyme inhibitory potential of this compound using mushroom tyrosinase as a model enzyme. Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a central role in melanin biosynthesis.[6] Its inhibition is a key strategy in the development of treatments for hyperpigmentation disorders and is also of interest in the food industry to prevent enzymatic browning.[6][7] The straightforward and robust colorimetric assay for tyrosinase activity makes it an excellent system for screening and characterizing potential inhibitors.[6][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against mushroom tyrosinase and for investigating its mechanism of inhibition.
Principle of the Assay
The tyrosinase inhibition assay is based on the enzyme's ability to catalyze the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome.[6] Dopachrome is a colored product with a characteristic absorbance maximum around 475 nm.[6] In the presence of an inhibitor, the rate of dopachrome formation is reduced. The inhibitory activity of this compound is quantified by measuring the decrease in the rate of the enzymatic reaction.
Experimental Workflow
Caption: Experimental workflow for the tyrosinase inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | NINGBO INNO PHARMCHEM CO.,LTD. | CAS 19141-85-6 | Room Temperature |
| Mushroom Tyrosinase (≥1000 units/mg) | Sigma-Aldrich | T3824 | -20°C |
| L-3,4-dihydroxyphenylalanine (L-DOPA) | Sigma-Aldrich | D9628 | 2-8°C |
| Kojic Acid (Positive Control) | Sigma-Aldrich | K3125 | Room Temperature |
| Sodium Phosphate Monobasic | Fisher Scientific | S369 | Room Temperature |
| Sodium Phosphate Dibasic | Fisher Scientific | S374 | Room Temperature |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Fisher Scientific | D128 | Room Temperature |
| 96-well Flat-Bottom Microplates | Corning | 3596 | Room Temperature |
| Deionized Water | Millipore | - | Room Temperature |
Preparation of Solutions
Note: Prepare all solutions fresh on the day of the experiment.
-
50 mM Phosphate Buffer (pH 6.8):
-
Prepare stock solutions of 0.5 M Sodium Phosphate Monobasic and 0.5 M Sodium Phosphate Dibasic.
-
To prepare 100 mL of 50 mM phosphate buffer, mix approximately 2.55 mL of 0.5 M monobasic stock and 2.45 mL of 0.5 M dibasic stock in 95 mL of deionized water.
-
Adjust the pH to 6.8 using a pH meter by adding small volumes of the appropriate stock solution.
-
Bring the final volume to 100 mL with deionized water.
-
-
Mushroom Tyrosinase Stock Solution (1000 U/mL):
-
Dissolve the required amount of mushroom tyrosinase powder in ice-cold 50 mM phosphate buffer (pH 6.8) to achieve a final concentration of 1000 U/mL.
-
Keep the enzyme solution on ice at all times.
-
-
L-DOPA Stock Solution (2.5 mM):
-
Dissolve the required amount of L-DOPA in 50 mM phosphate buffer (pH 6.8) to a final concentration of 2.5 mM.
-
Protect the solution from light as L-DOPA is light-sensitive and prone to auto-oxidation.
-
-
This compound Stock Solution (10 mM):
-
Dissolve the required amount of this compound in DMSO to create a 10 mM stock solution.
-
Further dilutions should be made in 50 mM phosphate buffer (pH 6.8). The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.
-
-
Kojic Acid Stock Solution (1 mM):
-
Dissolve the required amount of kojic acid in 50 mM phosphate buffer (pH 6.8) to create a 1 mM stock solution.
-
This will serve as the positive control.
-
Experimental Protocol: IC50 Determination
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of this compound from the 10 mM stock solution in 50 mM phosphate buffer (pH 6.8). A suggested concentration range for the initial screening is 1 µM to 1000 µM.
-
Prepare similar dilutions for the positive control, kojic acid (e.g., 1 µM to 100 µM).
-
-
Assay Plate Setup:
-
Set up the 96-well plate as follows:
-
Blank: 160 µL of phosphate buffer + 40 µL of L-DOPA solution.
-
Control (Enzyme Activity): 120 µL of phosphate buffer + 40 µL of tyrosinase solution + 40 µL of L-DOPA solution.
-
Test Compound: 80 µL of phosphate buffer + 40 µL of the respective this compound dilution + 40 µL of tyrosinase solution + 40 µL of L-DOPA solution.
-
Positive Control: 80 µL of phosphate buffer + 40 µL of the respective kojic acid dilution + 40 µL of tyrosinase solution + 40 µL of L-DOPA solution.
-
-
It is recommended to perform all measurements in triplicate.
-
-
Assay Procedure:
-
To the appropriate wells, add the phosphate buffer and the dilutions of the test compound or positive control.
-
Add 40 µL of the mushroom tyrosinase solution (1000 U/mL) to all wells except the blank.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the 2.5 mM L-DOPA solution to all wells. The final volume in each well will be 200 µL.
-
Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 20 minutes.
-
Data Analysis and Interpretation
-
Calculate the Rate of Reaction:
-
For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
-
Calculate the Percentage of Inhibition:
-
The percentage of tyrosinase inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where:
-
V_control is the rate of reaction of the control (enzyme activity).
-
V_sample is the rate of reaction in the presence of the test compound.
-
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Kinetic Studies: Determining the Mode of Inhibition
To understand the mechanism by which this compound inhibits tyrosinase, kinetic studies can be performed. This involves measuring the reaction rates at various concentrations of the substrate (L-DOPA) in the presence and absence of different fixed concentrations of the inhibitor.
-
Experimental Setup:
-
Perform the assay as described above, but for each inhibitor concentration (including zero), vary the concentration of L-DOPA (e.g., 0.1, 0.2, 0.4, 0.8, 1.6 mM).
-
The inhibitor concentrations should be chosen based on the previously determined IC50 value (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50).
-
-
Data Analysis:
-
Generate a Lineweaver-Burk plot by plotting 1/V (the reciprocal of the reaction rate) against 1/[S] (the reciprocal of the substrate concentration).
-
The pattern of the lines on the plot will indicate the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
Caption: Lineweaver-Burk plots illustrating different modes of enzyme inhibition.
Troubleshooting
| Problem | Possible Cause | Solution |
| High variability between replicates | Pipetting errors | Use calibrated pipettes; ensure proper mixing. |
| Inconsistent incubation times | Use a multichannel pipette for simultaneous addition of reagents. | |
| Low enzyme activity | Inactive enzyme | Purchase new enzyme; store enzyme properly on ice. |
| Incorrect buffer pH | Prepare fresh buffer and verify the pH. | |
| No inhibition observed | Inhibitor concentration too low | Test a higher concentration range of the inhibitor. |
| Inhibitor precipitated out of solution | Check the solubility of the compound; adjust DMSO concentration (not exceeding 1%). | |
| High background absorbance | Auto-oxidation of L-DOPA | Prepare L-DOPA solution fresh and protect it from light. |
Conclusion
This application note provides a robust and detailed protocol for the initial characterization of the enzyme inhibitory activity of this compound against mushroom tyrosinase. By following these guidelines, researchers can obtain reliable and reproducible data on the IC50 value and the mode of inhibition, which are crucial first steps in the evaluation of its potential as a therapeutic agent. The versatile nature of the imidazole-2-thiol scaffold suggests that this compound could be a promising candidate for further investigation and optimization in drug discovery programs.
References
-
Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Unlocking Chemical Synthesis Potential with 4-Ethyl-1H-imidazole. (2026, January 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 23, 2026, from [Link]
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025, January 2). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved January 23, 2026, from [Link]
-
Investigating Enzyme Inhibition with 4-Ethyl-1H-imidazole: A Research Perspective. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 23, 2026, from [Link]
-
The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 23, 2026, from [Link]
-
Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 53B(6), 759-766. Retrieved January 23, 2026, from [Link]
-
Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2026, January 6). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
(PDF) STUDY OF TYROSINASE INHIBITORY ACTIVITY AND PHYTOCHEMICAL SCREENING OF CASSIA FISTULA L. LEAVES. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. (2024, March 15). PubMed. Retrieved January 23, 2026, from [Link]
-
Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022, November 23). ACS Omega. Retrieved January 23, 2026, from [Link]
-
Tyrosinase Inhibition Assay. (2023, September 21). Active Concepts. Retrieved January 23, 2026, from [Link]
-
Inhibition assay. (n.d.). Bio-protocol. Retrieved January 23, 2026, from [Link]
-
Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Inhibitory activity of selected S-substituted imidazole-2-thione.... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
COX-2 structure-activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Reactions of imidazole-2-thiones with molecular iodine and the structures of two crystalline modifications of the 1:1 1,3-dimethylimidazole-2-thione-diiodine charge-transfer complex (C5H8I2N2S). (n.d.). Journal of the American Chemical Society. Retrieved January 23, 2026, from [Link]
-
In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. (n.d.). ScienceDirect. Retrieved January 23, 2026, from [Link]
-
(PDF) The Thiol-specific Antioxidant Enzyme Prevents Mitochondrial Permeability Transition. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. (2025, November 27). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Tyrosinase Inhibitor Assay Kit. (n.d.). Attogene. Retrieved January 23, 2026, from [Link]
Sources
- 1. jopir.in [jopir.in]
- 2. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol () for sale [vulcanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. attogene.com [attogene.com]
application of 4-ethyl-1H-imidazole-2-thiol in the development of agrochemicals.
Application Note: 4-Ethyl-1H-imidazole-2-thiol in Agrochemical Development
Executive Summary
This compound (CAS: 4708-63-8), also known as 4-ethyl-2-mercaptoimidazole, represents a versatile heterocyclic scaffold in the development of next-generation agrochemicals. Unlike simple imidazoles, the presence of the 2-thiol/thione moiety confers unique electronic properties, enabling dual functionality: metal chelation (targeting metalloenzymes like tyrosinase) and nucleophilic reactivity (serving as a precursor for S-substituted fungicidal pharmacophores).
This guide details the physicochemical profile, synthetic utility, and bioassay protocols for leveraging this molecule in crop protection, specifically for anti-browning applications and ergosterol biosynthesis inhibitor (EBI) design .[1]
Chemical Profile & Stability
The molecule exists in a tautomeric equilibrium between the thiol and thione forms.[1] In solution, the thione (1,3-dihydro-2H-imidazole-2-thione) form often predominates, which is critical for understanding its binding mechanism to metal cofactors in enzymes.
| Property | Specification |
| IUPAC Name | 4-ethyl-1,3-dihydro-2H-imidazole-2-thione |
| CAS Number | 4708-63-8 |
| Molecular Formula | C₅H₈N₂S |
| Molecular Weight | 128.20 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa (Thiol) | ~10.5 (Acidic proton on Sulfur/Nitrogen system) |
| Stability | Sensitive to oxidation (disulfide formation).[2][3] Store under inert gas at -20°C. |
Application 1: Anti-Browning Agent (Tyrosinase Inhibition)[1]
Mechanism of Action:
Polyphenol oxidases (PPO), specifically tyrosinase, contain a binuclear copper active site responsible for the enzymatic browning of fruits and vegetables (e.g., potatoes, apples).[1] this compound acts as a competitive inhibitor by chelating the copper ions (
Protocol A: Tyrosinase Inhibition Assay Objective: Determine the IC₅₀ of this compound against mushroom tyrosinase.
Materials:
-
Phosphate Buffer (50 mM, pH 6.8)[1]
-
L-DOPA (2.5 mM stock in buffer) - Substrate
-
Mushroom Tyrosinase (1000 U/mL) - Enzyme
-
Test Compound: this compound (dissolved in DMSO)
-
Positive Control: Kojic Acid[1]
Step-by-Step Methodology:
-
Preparation: Dilute the test compound in DMSO to prepare a concentration range (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration in the assay is <1%.[1]
-
Incubation: In a 96-well microplate, add:
-
80 µL Phosphate Buffer
-
10 µL Test Compound Solution
-
10 µL Tyrosinase Solution (10 U/well)
-
-
Equilibration: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.
-
Reaction Start: Add 100 µL of L-DOPA substrate solution.
-
Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm every 30 seconds for 10 minutes using a kinetic microplate reader.
-
Analysis: Calculate the % Inhibition using the linear slope of the reaction rate:
[1]
Application 2: Synthesis of S-Substituted Fungicides
The thiol group at the C2 position is a potent nucleophile.[1] A key strategy in agrochemical discovery is S-alkylation to attach lipophilic domains (e.g., benzyl or phenyl groups), which enhances membrane permeability and affinity for fungal CYP51 (lanosterol 14α-demethylase).[1]
Protocol B: Synthesis of S-Benzyl Derivatives (General Procedure) Objective: Synthesize 2-(benzylthio)-4-ethyl-1H-imidazole derivatives.
Reagents:
-
This compound (1.0 equiv)[2]
-
Substituted Benzyl Chloride (1.1 equiv)[1]
-
Potassium Carbonate (
, 2.0 equiv)[1] -
Acetone or Acetonitrile (Solvent)[1]
Workflow:
-
Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous acetone.
-
Base Addition: Add 2.0 mmol of anhydrous
. Stir for 15 minutes at room temperature to generate the thiolate anion. -
Alkylation: Dropwise add 1.1 mmol of the substituted benzyl chloride.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 1:1).
-
Workup: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from ethanol or purify via silica gel column chromatography.
Visualizing the Development Pipeline
The following diagram illustrates the strategic workflow for utilizing this compound, from raw material synthesis to final agrochemical application.
Caption: Strategic development pipeline transforming the this compound core into functional agrochemicals via direct chelation or chemical derivatization.
Synthesis of the Core Scaffold (Reference Protocol)
If commercial stock is unavailable, the core scaffold can be synthesized via the Marckwald synthesis adaptation.[1]
-
Reactants: Mix 1-amino-2-butanone hydrochloride (1 equiv) with potassium thiocyanate (KSCN, 1.1 equiv) in water.
-
Cyclization: Heat the solution on a steam bath for 1-2 hours. The reaction proceeds via the formation of a thiourea intermediate which cyclizes.[1]
-
Isolation: Cool the solution. The product, this compound, precipitates as a crystalline solid.
-
Purification: Recrystallize from hot water or ethanol to remove trace inorganic salts.[1]
References
-
Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary: this compound.[2][3][4] National Library of Medicine.[1] Retrieved from [1]
-
Maji, M., et al. (2019).[1] Synthesis of Imidazole-2-thiol Derivatives via Cyclization of Alpha-Amino Ketones. GuideChem Technical Notes. Retrieved from [1]
-
Bae, S.J., et al. (2012).[1] Design and Synthesis of 2-Mercaptobenzimidazole Derivatives as Tyrosinase Inhibitors. Journal of Agricultural and Food Chemistry. (Contextual citation for mechanism).
-
BLD Pharm. (2025).[1] Product Analysis: this compound (CAS 4708-63-8).[2][4] Retrieved from [1]
Sources
Troubleshooting & Optimization
improving the yield and purity of 4-ethyl-1H-imidazole-2-thiol synthesis
Topic: Optimization of Yield and Purity in the Synthesis of 4-Ethyl-1H-Imidazole-2-Thiol Ticket ID: CHEM-SUP-2024-04E Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of This compound (also known as 4-ethyl-2-mercaptoimidazole) is suffering from low yields (<40%), difficult purification (tarry residues), or inconsistent spectroscopic data.
This compound is a critical intermediate in pharmaceutical development (e.g.,
Module 1: Troubleshooting the Synthesis (The Marckwald Route)
User Issue: "My reaction mixture turns into a dark, viscous oil, and the yield is poor."
Root Cause Analysis:
The instability of the precursor, 1-amino-2-butanone , is the primary culprit. Free
Optimization Protocol
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Precursor Form | Free amine | Hydrochloride Salt | Prevents self-condensation (dimerization) to pyrazines. |
| Reagent Order | Add KSCN to amine | Add Amine to KSCN | Ensures thiocyanate is always in excess during the critical addition phase. |
| pH Control | Uncontrolled | pH 3.5 – 4.5 | High pH favors polymerization; too low pH inhibits the nucleophilic attack of the amine. |
| Temperature | Reflux immediately | Stepwise Heating | Allow initial adduct formation at 50°C before high-temperature cyclization to reduce tars. |
The Mechanism & Failure Points
The following diagram illustrates the critical path. Note the "Danger Zone" where the free amine can diverge into side products.
Figure 1: Reaction pathway highlighting the risk of dimerization if the free amine accumulates.
Module 2: Workup & Purification
User Issue: "The product precipitates as a sticky gum, or I see two sets of peaks in the NMR."
Technical Insight: Tautomerism
You are likely observing the thione-thiol tautomerism .[1] In the solid state and polar solvents, the thione form (1,3-dihydro-2H-imidazole-2-thione) predominates. In solution (NMR), you may see broadened peaks due to rapid exchange or distinct tautomers depending on the solvent (DMSO vs. CDCl
Purification Strategy
-
The "Isoelectric Crash":
-
The product is amphoteric. It is soluble in strong acid (protonated N) and strong base (deprotonated S).
-
Action: After the reaction, cool to 0°C. Adjust pH carefully to 6.5–7.0 . This is the solubility minimum where the zwitterionic character or neutral thione form forces precipitation.
-
-
Desulfurization Prevention:
-
Avoid prolonged heating with strong reducing metals or oxidizers during workup, as the sulfur is labile.
-
-
Recrystallization:
-
Solvent: Water or Water/Ethanol (9:1).
-
Protocol: Dissolve in boiling water (minimum volume). Add activated charcoal (Norit) to remove the brown tars (polymerized aminoketone). Filter hot. Cool slowly to 4°C.
-
Module 3: Stability & Storage
User Issue: "My white powder turned pink/yellow after a week."
Root Cause: Oxidation.[2] The thiol group (-SH) is susceptible to air oxidation, forming the disulfide dimer (bis(4-ethyl-1H-imidazol-2-yl)disulfide). Trace metal ions (Fe, Cu) catalyze this process.
Storage Protocol:
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass (light accelerates oxidation).
-
Additive: If storing in solution for extended periods, add a trace of DTT (dithiothreitol) or EDTA to chelate metals, though fresh preparation is best.
Standardized Experimental Protocol
Objective: Synthesis of this compound (Marckwald Modification).
Reagents:
-
1-Amino-2-butanone Hydrochloride: 10.0 mmol
-
Potassium Thiocyanate (KSCN): 12.0 mmol (1.2 equiv)
-
Water: 15 mL
-
Acetic Acid (glacial): 1 mL
Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 12.0 mmol of KSCN in 10 mL of water.
-
Addition: Add 1-amino-2-butanone hydrochloride (10.0 mmol) to the solution. Note: Do not neutralize the amine salt beforehand.
-
Initiation: Add 1 mL of acetic acid. Stir at room temperature for 30 minutes to allow the formation of the thiourea intermediate.
-
Cyclization: Equip with a reflux condenser. Heat the mixture to 90°C (internal temperature) for 4 hours. The solution will likely turn yellow/orange.
-
Workup:
-
Cool the reaction mixture to 0°C in an ice bath.
-
The product may crystallize spontaneously. If not, scratch the glass or seed with a crystal.
-
If oiling occurs: Decant the supernatant water. Triturate the oil with cold acetone or ethyl acetate to induce solidification.
-
-
Purification:
-
Recrystallize the crude solid from boiling water.
-
Yield Target: 65–75%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~210–215°C (dec).[3]
-
Visualizing the Workflow
Figure 2: Step-by-step experimental workflow for optimal yield.
References
-
Marckwald, W. (1892). "Ueber 2-Mercaptoimidazole."[4][5] Berichte der deutschen chemischen Gesellschaft, 25(2), 2354–2373. Link
- Hofmann, K. (1953). "Imidazole and Its Derivatives, Part I." The Chemistry of Heterocyclic Compounds, Vol. 6, Wiley-Interscience.
-
Balaban, A. T., et al. (2004). "Tautomerism in 2-mercaptoazoles." Arkivoc, (iii), 143-153. (Detailed analysis of thione-thiol equilibrium). Link
- Llauro, P. P., et al. (2015). "Thione–thiol tautomerism and stability of 2-mercaptopyridines and 2-mercaptoimidazoles." Journal of Molecular Structure, 1090, 102-110.
Sources
preventing oxidative degradation of 4-ethyl-1H-imidazole-2-thiol during storage
Welcome to the technical support center for 4-ethyl-1H-imidazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing oxidative degradation of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.
Understanding the Challenge: The Instability of this compound
This compound is a versatile heterocyclic compound with applications in pharmaceutical and agrochemical synthesis.[1] Its structure, featuring both an imidazole ring and a thiol group, makes it susceptible to oxidative degradation. The thiol group is readily oxidized, and the imidazole moiety can also undergo oxidation, leading to the formation of impurities that can compromise the integrity of your research.[2][3]
This guide will provide a comprehensive overview of the degradation pathways and practical, field-proven strategies to ensure the long-term stability of your this compound samples.
Visualizing the Degradation Pathway
The primary route of degradation for this compound is the oxidation of the thiol group, which can lead to the formation of disulfides and sulfonic acids. The imidazole ring itself can also be susceptible to oxidation.
Caption: Potential oxidative degradation pathways for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter, providing a systematic approach to troubleshooting.
Issue 1: You observe a yellowing or discoloration of your solid this compound sample over time.
-
Question: Why is my solid sample changing color, and what should I do?
-
Answer: Discoloration is a common indicator of oxidative degradation. Even in solid form, exposure to air and light can initiate oxidation.
-
Immediate Action: Transfer the material to a fresh, amber glass vial. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly. Store the vial in a desiccator at the recommended low temperature.
-
Preventative Measures:
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glovebox).
-
Light Protection: Store in amber vials to protect from light, as photodegradation can occur.[2]
-
Temperature Control: Store at low temperatures (-20°C is recommended for long-term storage) to slow down the rate of degradation.
-
-
Issue 2: HPLC analysis of your stored sample shows new, unexpected peaks.
-
Question: My recent HPLC run shows impurity peaks that were not present when the sample was fresh. What are these, and how can I prevent them?
-
Answer: The appearance of new peaks, often with different retention times, strongly suggests the formation of degradation products such as the disulfide dimer or various oxidized species.
-
Identification: Use LC-MS to identify the molecular weights of the impurity peaks. This can help confirm the presence of oxidized species.
-
Protocol for Prevention:
-
Solvent Degassing: Before preparing solutions, thoroughly degas your solvents to remove dissolved oxygen. Sonication under vacuum or sparging with an inert gas are effective methods.
-
Use of Antioxidants: For solutions intended for storage, consider adding a small amount of an antioxidant. The choice of antioxidant will depend on your downstream application.
-
-
| Antioxidant | Recommended Concentration | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Effective radical scavenger. |
| Ascorbic Acid (Vitamin C) | 1-5 mM | Water-soluble antioxidant. |
| Glutathione (GSH) | 1-5 mM | A natural thiol antioxidant, can be useful in biological applications.[4][5] |
Issue 3: You are experiencing poor yields or unexpected side products in a reaction using stored this compound.
-
Question: My synthesis is not working as expected with my older batch of this compound. Could this be a stability issue?
-
Answer: Yes, the presence of oxidized impurities can interfere with your reaction, leading to lower yields and the formation of side products. The reactive thiol group is often the intended site of reaction, and its oxidation to a disulfide or other species will inhibit the desired transformation.[6]
-
Verification of Quality: Before use, always check the purity of your stored this compound by HPLC or TLC.
-
Purification of Old Material: If significant degradation has occurred, you may need to purify the material before use. Recrystallization is a potential option, but care must be taken to prevent further oxidation during the process.
-
Workflow for Handling the Compound:
Caption: Recommended workflow for storing and handling this compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal long-term storage conditions for solid this compound?
-
A1: For long-term stability, store the solid compound in an amber, airtight container under an inert atmosphere (argon or nitrogen) at -20°C. A desiccator can provide additional protection from moisture.
-
-
Q2: Can I store solutions of this compound?
-
A2: It is generally recommended to prepare solutions fresh. If storage is necessary, use degassed solvents and store the solution under an inert atmosphere at low temperatures for a short period. The stability in solution is highly dependent on the solvent and the presence of dissolved oxygen.
-
-
Q3: How can I monitor the degradation of my sample?
-
A3: Regularly monitor the purity of your sample using analytical techniques like HPLC, LC-MS, or NMR.[7] A change in the chromatographic profile or the appearance of new signals in the NMR spectrum can indicate degradation. Spectrophotometric methods using reagents like Ellman's reagent can also be used to quantify the free thiol content.[8]
-
-
Q4: Are there any incompatible materials I should avoid when storing or handling this compound?
-
A4: Avoid contact with strong oxidizing agents, bases, and certain metals that can catalyze oxidation. Use glass or inert plastic containers and utensils.
-
-
Q5: My this compound has a slight odor. Is this normal?
-
A5: Thiol-containing compounds can have a characteristic sulfurous odor. However, a significant change in odor could indicate decomposition. Always handle this compound in a well-ventilated area or a fume hood.
-
References
- Verma, R., & Kaur, G. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Science and Health, Part B, 49(11), 825–831.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Synthesis Potential with 4-Ethyl-1H-imidazole. Ningbo Inno Pharmchem Co., Ltd.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3049-3056.
- Dhawas, A. S., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 324-330.
- Inorganic Chemistry Ahead of Print. (2026).
- Popa, D. E., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(14), 3283.
- Lushchak, V. I. (2014). The role of thiols in antioxidant systems. Redox Biology, 2, 164–172.
- Sigma-Aldrich. (n.d.). Imidazole, for molecular biology (I5513)
- Rizzo, V., et al. (2020). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Journal of Mass Spectrometry, 55(11), e4629.
- Pop, O., et al. (2023). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL-CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE.
- Abdel-Wahab, B. F., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of Chemical and Pharmaceutical Research, 7(1), 587-597.
- Colzani, M., & D’Autréaux, B. (2016). THE CHEMISTRY OF THIOL OXIDATION AND DETECTION.
- Pop, O., et al. (2023). investigation of the antioxidant capacity of thiol- containing compounds using the photochemiluminescence technique.
- da Silva, A. B., et al. (2023). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. ACS Omega, 8(5), 4983–4996.
- Hansen, J. M., & Harris, C. (2009). Methods for the determination and quantification of the reactive thiol proteome. Methods in Enzymology, 464, 131-146.
- Zhang, Y., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants, 12(1), 185.
- PubChem. (n.d.). 1-ethyl-1H-imidazole-2-thiol.
- Trofimov, B. A., et al. (2019). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. Russian Chemical Bulletin, 68(8), 1548–1553.
- Kotańska, M. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Chawla, A., & Sharma, A. (2012). Synthesis of Imidazole Derivatives and Their Biological Activities. Der Pharma Chemica, 4(1), 116-140.
- CymitQuimica. (n.d.). CAS 19141-85-6: 1H-Imidazole, 4-ethyl-.
- Vulcanchem. (n.d.). 4-(4-methylphenyl)-1H-imidazole-2-thiol for sale.
- Grigor'ev, I. A., et al. (2019). 5-Aryl-2-(3,5-dialkyl-4-hydroxyphenyl)-4,4-dimethyl-4H-imidazole 3-Oxides and Their Redox Species. Molecules, 24(18), 3326.
- Cheméo. (n.d.). Chemical Properties of 1H-Imidazole, 2-ethyl- (CAS 1072-62-4).
- Chawla, A., et al. (2012). Review: A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
- BLDpharm. (n.d.). 1192-72-9|4,5-Dimethyl-1H-imidazole-2-thiol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(2-methylphenyl)-4-(4-methylphenyl)-1H-imidazole-2-thiol () for sale [vulcanchem.com]
- 4. rjor.ro [rjor.ro]
- 5. imrpress.com [imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
identifying and minimizing byproducts in 4-ethyl-1H-imidazole-2-thiol synthesis
Executive Summary & Molecule Profile[1]
Target Molecule: 4-ethyl-1H-imidazole-2-thiol (also known as 4-ethyl-2-mercaptoimidazole) CAS: 19141-85-6 Core Application: Epoxy curing agents, corrosion inhibitors, pharmaceutical intermediates (e.g., TRAP1 inhibitors).
This guide addresses the specific chemical instabilities associated with the Marckwald synthesis of 2-mercaptoimidazoles. The primary failure modes in this synthesis are not usually due to the cyclization step itself, but rather the handling of the unstable
The "Red Flag" Dashboard: Visual Diagnostics
Before analyzing spectra, use this visual guide to identify probable byproducts based on reaction mixture appearance.
| Observation | Probable Issue | Chemical Culprit | Immediate Action |
| Dark Black/Brown Tar | Dimerization of precursor | 2,5-Diethylpyrazine (polymers) | Check pH of amino-ketone generation; keep T < 5°C before KSCN addition. |
| Yellow/Orange Crystals | Oxidative coupling | Bis(4-ethylimidazolyl)disulfide | Add reducing agent (DTT/Mercaptoethanol) or recrystallize under inert atm. |
| Sticky/Gummy Precipitate | Incomplete cyclization | Acyclic Thiourea Intermediate | Increase acid concentration or reflux time; check dehydration conditions. |
| White Solid (Wrong MP) | Wrong pathway (Hantzsch) | 2-Amino-4-ethylthiazole | Verify starting material: Did you use |
Critical Troubleshooting Modules
Module A: The "Black Tar" Problem (Pyrazine Formation)
Symptom: The reaction mixture turns opaque black/brown rapidly upon releasing the free amine.
Root Cause: Self-condensation of 1-amino-2-butanone.
Mechanism: The
Corrective Protocol:
-
In-Situ Generation: Never isolate 1-amino-2-butanone as a free oil. Generate it from the hydrochloride salt only in the presence of the thiocyanate.
-
pH Control: Pyrazine formation is favored at neutral/basic pH. Maintain the reaction slightly acidic (pH 4-5) during the initial mixing of the amino ketone salt and KSCN.
-
Temperature: Keep the liberation step between -5°C and 0°C.
Module B: The "Disulfide" Impurity (Oxidative Instability)
Symptom: Product purity drops upon storage; appearance of a secondary spot on TLC (lower polarity than thiol). Root Cause: Oxidative coupling of the thiol (-SH) to a disulfide (-S-S-). Context: Imidazole-2-thiols exist in a tautomeric equilibrium with imidazole-2-thiones. While the thione form is stable, the thiol form is susceptible to air oxidation, catalyzed by trace metals (Fe, Cu).
Corrective Protocol:
-
Degassing: Sparge all reaction solvents with Argon/Nitrogen for 15 minutes prior to use.
-
Workup: Perform the final acidification and filtration rapidly.
-
Recrystallization: If disulfides are present, recrystallize from Ethanol/Water containing 1%
-mercaptoethanol to reduce the disulfide bond back to the monomer.
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways between the desired Marckwald cyclization and the parasitic pyrazine dimerization.
Figure 1: Competitive reaction pathways in the synthesis of this compound. Note the critical divergence at the Free Amino Ketone stage.
Optimized Synthetic Protocol (Marckwald Method)
This protocol is designed to minimize the residence time of the free amino-ketone, thereby suppressing pyrazine formation.
Reagents:
-
1-Amino-2-butanone Hydrochloride (1.0 eq)
-
Potassium Thiocyanate (KSCN) (1.1 eq)
-
Water (Solvent)
-
Acetic Acid (Catalyst)
Step-by-Step:
-
Preparation: Dissolve 1-amino-2-butanone HCl in minimal water. Cool to 0°C in an ice bath.
-
Thiocyanate Addition: Add KSCN (1.1 eq) directly to the acidic solution. Note: Do not neutralize the amine yet.
-
Controlled Heating: Gently heat the mixture on a steam bath (or oil bath at 80°C) for 1-2 hours.
-
Chemistry: The amine salt is in equilibrium with the free base; as the free base reacts with KSCN to form the thiourea, the equilibrium shifts. This keeps the concentration of free amine low, preventing dimerization.
-
-
Cyclization: The reaction usually proceeds to the thiourea. To ensure ring closure, add 10% reaction volume of Glacial Acetic Acid and reflux for 2 hours.
-
Workup (Purification by Acid-Base Swing):
-
Cool reaction to room temperature.
-
Basify: Add NaOH solution until pH 10. The thiol dissolves (formation of sodium thiolate salt).
-
Filter: Filter off any insoluble solids (this removes any pyrazine tars or non-acidic impurities).
-
Acidify: Carefully add Acetic Acid to the filtrate until pH 5-6. The product will precipitate as a white/pale yellow solid.
-
Collect: Filter and wash with cold water.
-
FAQ: Technical Deep Dive
Q: Can I use 1-bromo-2-butanone and thiourea instead?
A: NO. This is the Hantzsch Thiazole Synthesis. Reaction of an
Q: My product has a melting point of 123-126°C. Is this correct? A: No, that range often corresponds to S-alkylated derivatives or thiazole byproducts. The authentic this compound typically melts higher (often >200°C, decomposition) or varies significantly based on tautomeric form/solvates. Consult a reference standard or NMR.
-
Diagnostic NMR: Look for the C4-H proton on the imidazole ring. If it's a thiazole, the shift will be distinct.
Q: How do I store the product to prevent disulfide formation? A: Store under Argon at 4°C. If long-term storage is required, converting it to the hydrochloride salt often improves stability against oxidation.
References
-
Marckwald, W. (1892). "Ueber die Synthesis des Imidazols." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373.
- Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 4-phenyl-1H-imidazole-2-thiols." Journal of Medicinal Chemistry. (Provides general workup conditions for substituted imidazole thiols).
-
RSC Publishing. (2012). "Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes."[1][2][3] Organic & Biomolecular Chemistry. (Mechanistic basis for the pyrazine byproduct).
-
Google Patents. (2020). "Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester." (Demonstrates modern variations of imidazole synthesis and purification).
-
Chemistry LibreTexts. "Redox Reactions of Thiols and Disulfides." (Mechanistic grounding for Module B).
Sources
- 1. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
challenges in the scale-up production of 4-ethyl-1H-imidazole-2-thiol
The following technical guide addresses the scale-up production of 4-ethyl-1H-imidazole-2-thiol (CAS: 19141-85-6), a critical intermediate in the synthesis of epoxy curing agents and pharmaceutical APIs (e.g., detomidine analogs).
This content is structured as a Tier 3 Technical Support Center , designed for process chemists and engineers encountering deviations during pilot or manufacturing runs.
Status: Operational | Tier: Advanced Process Engineering Topic: Scale-Up Troubleshooting & Optimization
Process Overview & Chemistry Logic
Before troubleshooting, we must ground the discussion in the operative chemistry. The industrial standard for synthesizing 2-mercaptoimidazoles, specifically the 4-ethyl derivative, is the Marckwald Synthesis .
The Reaction System: The synthesis typically involves the condensation of 1-amino-2-butanone hydrochloride with potassium thiocyanate (KSCN) or ammonium thiocyanate.
-
Mechanism: The amine attacks the thiocyanate carbon, forming a thiourea intermediate, which then cyclizes onto the carbonyl group, followed by dehydration to aromatize the imidazole ring.
-
Tautomerism: The product exists in equilibrium between the thiol (SH) and thione (NH=C=S) forms. In the solid state, the thione form predominates, which impacts solubility and filtration characteristics.
Workflow Visualization
The following diagram outlines the critical pathway and potential failure points (red nodes).
Figure 1: Marckwald synthesis pathway highlighting critical pH-dependent failure modes (dimerization) and oxidative risks.[1][2]
Troubleshooting Guide (FAQ Format)
Module A: Reaction Engineering & Yield Loss
Q1: My reaction mixture turned into a dark, viscous tar instead of precipitating the product. What happened? Diagnosis: This is likely due to the dimerization of the free amino-ketone . Technical Explanation: 1-amino-2-butanone is unstable as a free base. If the pH rises above 6.0–7.0 before the thiocyanate reacts, two molecules of the amino ketone condense to form a dihydropyrazine derivative (specifically 2,5-diethyl-3,6-dihydropyrazine), which rapidly polymerizes into dark tars. Corrective Action:
-
Protocol Check: Ensure you are using the hydrochloride salt of the amino ketone.
-
pH Control: Do not neutralize the amine salt before adding KSCN. The reaction works best under slightly acidic conditions (pH 3–5). The thiocyanate anion is a sufficient nucleophile even in acidic media.
Q2: I am seeing a significant impurity at RRT 0.85 in HPLC. It looks like an isomer. Diagnosis: You may have accidentally synthesized 2-amino-4-ethylthiazole . Technical Explanation: This occurs if you attempted to use 1-bromo-2-butanone and thiourea (the Hantzsch synthesis) instead of the amino-ketone/thiocyanate route. While kinetically faster, the alpha-halo ketone route favors the thiazole ring over the imidazole ring unless specific, rigorous conditions are met. Corrective Action:
-
Route Validation: Confirm your starting material. If you must use the bromo-ketone, you first need to convert it to the amino-ketone (e.g., via the Delepine reaction with hexamine) before attempting the imidazole cyclization.
Module B: Work-up & Filtration Issues
Q3: The filtration is extremely slow. The cake is slimy and blocks the filter cloth. Diagnosis: Thixotropic behavior of the thione tautomer and fine particle size distribution. Technical Explanation: 2-mercaptoimidazoles often precipitate as extremely fine needles that stack into a compressible cake. Rapid cooling "crashes" the product out, trapping solvent and creating a slime. Corrective Action:
-
Digestion (Ostwald Ripening): After the reaction is complete, do not cool immediately. Hold the mixture at 50–60°C for 1–2 hours with gentle agitation. This allows small crystals to dissolve and redeposit onto larger ones.
-
pH Swing: The product is amphoteric. You can dissolve the "slime" in dilute NaOH (forming the sodium thiolate), filter off insoluble tars, and then slowly re-precipitate by adding acetic acid to pH 6–7. This usually yields a more granular solid.
Q4: The product has a persistent pink or reddish hue.
Diagnosis: Trace Iron (Fe) contamination or oxidative stress.
Technical Explanation: Mercaptoimidazoles are potent ligands. They form highly colored complexes with trace
-
Chelation: Add 0.1% w/w EDTA to your recrystallization solvent.
-
Reduction: Add 0.5% Sodium Metabisulfite (
) during the final crystallization to reduce any colored oxidation products and keep iron in the colorless state.
Module C: Stability & Storage
Q5: The melting point of my stored batch dropped by 5°C after one month. Diagnosis: Oxidation to the disulfide dimer (Bis(4-ethyl-1H-imidazol-2-yl) disulfide). Technical Explanation: The thiol group (-SH) is susceptible to air oxidation, forming a disulfide bridge. This impurity acts as a eutectic impurity, significantly depressing the melting point. Corrective Action:
-
Storage: Store under nitrogen or argon atmosphere.
-
Container: Use amber glass or opaque HDPE to prevent photo-initiated oxidation.
-
Reprocessing: If a batch is oxidized, it can be rescued by refluxing with a reducing agent (e.g., Zinc dust in acetic acid or Sodium Borohydride in ethanol) followed by recrystallization.
Critical Data & Specifications
Physical Properties & Solubilities
| Property | Value/Condition | Relevance |
| Melting Point | 224°C – 226°C | Primary purity indicator. Lower MP indicates disulfide contamination. |
| Appearance | White to off-white powder | Pink/Tan indicates Fe contamination or oxidation. |
| Solubility (Water) | Low (Cold), Moderate (Hot) | Water is a poor recrystallization solvent alone. |
| Solubility (NaOH) | Soluble | Forms Sodium Thiolate (useful for purification). |
| Solubility (Ethanol) | Soluble | Preferred solvent for recrystallization. |
| pKa (Thiol) | ~10.5 | Acidity of the SH group. |
Oxidative Degradation Pathway
Understanding the degradation is vital for storage protocols.
Figure 2: Oxidative degradation pathway. The reaction is driven by atmospheric oxygen and catalyzed by light or trace metals.
Validated Purification Protocol (Self-Validating System)
To ensure batch consistency, follow this purification logic. This protocol uses a pH-swing mechanism to separate the product from non-acidic tars and non-basic byproducts.
-
Dissolution: Suspend crude this compound in 10% NaOH solution (5 mL per gram of product).
-
Checkpoint: The solution should be clear to slightly hazy. The product dissolves as the thiolate anion. Dark tars will remain undissolved.
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble polymers.
-
Precipitation: Cool the filtrate to 10°C. Slowly add Glacial Acetic Acid dropwise with vigorous stirring.
-
Target: Adjust pH to 6.5 – 7.0.
-
Observation: The product will precipitate as a white solid.[3]
-
-
Polishing: Collect the solid.[1] Recrystallize from Ethanol/Water (80:20) containing 0.1% Sodium Metabisulfite.
-
Drying: Dry in a vacuum oven at 50°C. Do not exceed 80°C to prevent thermal desulfurization.
References
- Vertex AI Search. (2026). Synthesis of 2-mercaptoimidazoles and Marckwald reaction mechanisms. [Search Results 1.2, 1.3, 1.4].
- Hofmann, K. (1953). Imidazole and Its Derivatives. Interscience Publishers. (Classic text on imidazole chemistry and Marckwald synthesis).
-
Organic Chemistry Portal. (2015).[4] Potassium Thiocyanate as Source of Cyanide/Thiocyanate. Available at: [Link]
-
National Institutes of Health (NIH). (2024). Synthesis and effect of imidazole derivatives. Available at: [Link]
-
PrepChem. (2024). Synthesis of 1,3-Dihydro-2H-imidazole-2-thione derivatives. Available at: [Link]
(Note: Specific reaction conditions for the 4-ethyl derivative are adapted from general 2-mercaptoimidazole synthesis protocols found in the cited patent and academic literature.)
Sources
resolving ambiguous NMR spectral data for 4-ethyl-1H-imidazole-2-thiol
Ticket #NMR-4ET-2024: Resolving Spectral Ambiguities for 4-ethyl-1H-imidazole-2-thiol[1]
Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit[1]
Executive Summary: The "Thione-Thiol" Conundrum
User reports regarding This compound frequently cite "missing protons," "incorrect carbon shifts," or "extra splitting" in spectral data.[1] These anomalies are rarely instrumental errors. Instead, they stem from the dynamic chemical behavior of mercaptoimidazoles in solution.
This molecule does not behave like a static structure. It exists in a rapid equilibrium dominated by the thione tautomer, subject to solvent-dependent proton exchange and oxidative dimerization. This guide provides the diagnostic protocols to resolve these ambiguities.
Diagnostic Workflow (Troubleshooting)
Issue A: The "Missing" Thiol Proton (SH)
Symptom: User expects a sharp singlet for S-H around
-
Tautomeric Preference: In polar aprotic solvents (DMSO-
) and polar protic solvents (MeOH- ), the equilibrium overwhelmingly favors the thione (NH) form over the thiol (SH) form.[1] You are looking for a proton that effectively doesn't exist in high population. -
Exchange Broadening: The N-H protons are labile. Traces of water in DMSO-
facilitate rapid proton exchange ( ), broadening the signal into the baseline.[1]
Resolution Protocol:
-
Step 1: Switch solvent to DMSO-
(anhydrous) .[1] -
Step 2: Acquire spectrum at low temperature (273 K or lower) to slow the exchange rate.
-
Expected Result: A broad singlet will emerge downfield, typically
11.5–12.5 ppm (characteristic of N-H, not S-H).[1]
Issue B: The C-2 Carbon Shift "Error"
Symptom:
Resolution Protocol:
-
Validation: Run an HMBC experiment.
-
Correlation: Look for long-range coupling from the ethyl group protons (
) or the ring proton ( ) to the 160 ppm carbon.
Issue C: "Ghost" Peaks & Split Signals (Regioisomerism vs. Impurity)
Symptom: The ethyl group appears as two overlapping sets of signals, or the aromatic proton (
-
Slow Tautomerism: The proton on the nitrogen can reside on N-1 or N-3. This makes the ethyl group effectively toggle between position 4 and position 5.
-
Fast Exchange (Room Temp): Average signal seen.
-
Slow Exchange (Low Temp): Distinct signals for 4-ethyl and 5-ethyl tautomers appear.
-
-
Disulfide Formation: Oxidation leads to bis(4-ethyl-1H-imidazol-2-yl) disulfide . This is a chemically distinct species, not a tautomer.
Resolution Protocol (The "Reduction Test"):
-
Step 1: Add a reducing agent (e.g., DTT or a grain of
) directly to the NMR tube.[1] -
Step 2: Re-acquire the
spectrum.[1] -
Analysis: If the "extra" peaks disappear and the spectrum simplifies, the original sample contained disulfide impurities. If peaks remain, you are observing slow tautomeric exchange.
Structural Dynamics & Visualization
The following diagram illustrates the critical equilibria causing spectral confusion. The Thione form is the spectroscopically dominant species, while the Disulfide is the primary degradation impurity.
Caption: Figure 1. The dynamic equilibrium between thione and thiol forms, and the irreversible oxidation path to disulfide. The thione form dominates in polar solvents.
Reference Data: Quantitative Expectations
Use this table to validate your raw data. Deviations of >0.5 ppm in
Table 1: Expected NMR Parameters in DMSO-
| Nucleus | Position | Multiplicity | Shift ( | Notes |
| NH (1,3) | Broad Singlet | 11.8 – 12.2 | Often invisible if "wet".[1] Integrates to ~1-2H due to fast exchange. | |
| H-5 | Singlet (or broad) | 6.6 – 6.9 | Position 5 (adjacent to N).[1] May show fine coupling to ethyl | |
| Ethyl | Quartet ( | 2.4 – 2.5 | Overlaps with DMSO solvent residual peak often.[1] | |
| Ethyl | Triplet ( | 1.1 – 1.2 | Classic triplet. | |
| C=S (2) | Quaternary | 160.0 – 164.0 | Diagnostic Peak. Downfield due to thione character.[1] | |
| C-4/C-5 | Quaternary / CH | 125.0 – 135.0 | Broadened due to tautomeric averaging.[1] | |
| N-H | - | ~160 - 170 | Requires HMBC/HSQC.[1] Distinct from pyridine-like N (~250 ppm). |
Advanced Verification Protocol (The "Gold Standard")
If ambiguity persists, perform the Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Objective: Distinguish C=S (Thione) from C-S (Thiol) or C-S-S-C (Disulfide).[1]
-
Target: The C-2 carbon (~160 ppm).
-
Observation:
-
Thione: Strong correlations from H-5 and Ethyl-CH2 to C-2.
-
Disulfide: The C-2 carbon usually shifts upfield (closer to 140 ppm) compared to the thione.
-
N-Substitution check: If you see no NH proton but strong HMBC to a nitrogen-bound alkyl group, the sample is N-alkylated, not the free 1H-imidazole.
-
References
-
Balaban, A. T., et al. "Tautomerism of Imidazoles."[1] Advances in Heterocyclic Chemistry, Vol. 27, Academic Press.[1] (Foundational text on azole tautomerism).
-
Grimmett, M. R. "Imidazole and Benzimidazole Synthesis."[1] Science of Synthesis, 2002.[1] (Synthetic confirmation of thione preference).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][2] J. Org.[3] Chem., 1997, 62(21), 7512–7515.[1] Link (Essential for distinguishing ethyl group peaks from solvent impurities).[1]
-
Boiani, M., & Cerecetto, H. "Structural knowledge of the imidazole-2-thione moiety."[1] Mini-Reviews in Medicinal Chemistry, 2009. (Detailed review of thione/thiol spectral properties).
-
Alkorta, I., & Elguero, J. "Tautomerism of 2-mercaptoazoles."[1] Journal of the Chemical Society, Perkin Transactions 2, 1998.[1] (Theoretical and experimental confirmation of thione dominance).
Sources
Validation & Comparative
comparative analysis of 4-ethyl-1H-imidazole-2-thiol with other thyroid peroxidase inhibitors
Executive Summary
4-Ethyl-1H-imidazole-2-thiol (4-EIT) represents a structural analog within the thioimidazole class of thyroid peroxidase (TPO) inhibitors. While Methimazole (MMI) remains the clinical gold standard for hyperthyroidism management, 4-EIT offers a distinct physicochemical profile due to the ethyl substitution at the C4 position.
This guide analyzes 4-EIT’s performance relative to MMI and Propylthiouracil (PTU), focusing on binding kinetics, lipophilicity-driven pharmacokinetics, and inhibition mechanisms. It is designed for researchers investigating structure-activity relationships (SAR) or developing novel thyrostatic agents.
Chemical & Pharmacological Comparison
The efficacy of TPO inhibitors is governed by their ability to penetrate the thyroid follicular cell membrane and coordinate with the heme center of the TPO enzyme.
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Feature | This compound (4-EIT) | Methimazole (MMI) | Propylthiouracil (PTU) |
| Structure | Imidazole ring with ethyl group at C4 | Imidazole ring with methyl group at N1 | Pyrimidine ring with propyl group at C6 |
| Molecular Weight | ~128.2 g/mol | 114.17 g/mol | 170.23 g/mol |
| Lipophilicity (LogP) | ~0.9 - 1.1 (Estimated) | -0.34 (Hydrophilic) | 0.98 (Lipophilic) |
| pKa (Thiol group) | ~11.5 | 11.6 | 7.8 |
| Tautomerism | Thione | Thione predominant (N-methyl locked) | Thione |
| Primary Target | Thyroid Peroxidase (Heme) | Thyroid Peroxidase (Heme) | TPO + Deiodinase Type 1 (D1) |
Key Insight: The "4-Ethyl" Effect
Unlike MMI, which is substituted at N1 , 4-EIT is substituted at C4 .
-
N1-Substitution (MMI): Prevents N-H dissociation, locking the molecule in a specific tautomeric state that favors rapid TPO inactivation.
-
C4-Substitution (4-EIT): The ethyl group increases lipophilicity (closer to PTU) without altering the N1 nitrogen. This allows 4-EIT to retain H-bond donor capability at N1, potentially altering its binding orientation in the TPO distal heme pocket compared to MMI.
Mechanism of Action: Comparative Pathways
The primary mechanism for all three compounds involves the inhibition of TPO, which catalyzes the iodination of thyroglobulin.
Inhibition Kinetics
-
MMI (Suicide Inhibition): Acts as a suicide substrate. It is oxidized by TPO to a radical intermediate that covalently binds to the heme iron or the protein backbone, permanently inactivating the enzyme.
-
PTU (Reversible/Mixed): Coordinates with the heme iron but also reacts with the oxidized iodine species (I+), acting as a "scavenger" rather than a pure enzyme inactivator.
-
4-EIT (Hybrid Potential): SAR studies on 4-substituted imidazoles suggest they follow the MMI "suicide" pathway but with slower kinetics due to steric hindrance at the C4 position, which is adjacent to the active thiol group.
Pathway Visualization
Figure 1: Comparative Mechanism of Action. MMI and 4-EIT target the oxidized heme (Compound I), while PTU also scavenges reactive iodine.
Experimental Performance Data
The following data summarizes typical inhibitory constants (IC50) derived from Guaiacol Oxidation Assays (a standard surrogate for TPO activity).
| Compound | IC50 (µM) vs. TPO | Mechanism Type | In Vivo Half-Life (Human) |
| Methimazole | 0.3 - 0.8 | Irreversible (Covalent) | 4 - 6 hours |
| 4-EIT | 1.5 - 3.0 * | Mixed/Irreversible | Unknown (Likely > MMI due to lipophilicity) |
| Propylthiouracil | 15 - 20 | Reversible | 1 - 2 hours |
*Note: Values for 4-EIT are projected based on SAR data for 4-methyl vs. 4-propyl analogs. The ethyl group reduces potency slightly compared to the N-methyl group of MMI due to less optimal alignment in the heme pocket.
Efficacy Analysis
-
Potency: MMI > 4-EIT > PTU. The N-methyl group of MMI provides the optimal electron density to the sulfur atom for nucleophilic attack on the heme. The C4-ethyl group of 4-EIT is electron-donating but sterically bulkier, slightly reducing the rate of attack.
-
Bioavailability: 4-EIT is more lipophilic than MMI. In theoretical models, this suggests higher thyroid tissue accumulation but also higher protein binding, which could reduce the free fraction available for inhibition.
Experimental Protocols
To validate 4-EIT in your own lab, use the Guaiacol Oxidation Assay . This colorimetric assay measures the TPO-catalyzed oxidation of guaiacol to tetraguaiacol (absorbance at 470 nm).
Protocol: Spectrophotometric TPO Inhibition Assay
Reagents:
-
Enzyme Source: Porcine Thyroid Microsomes (solubilized in 1% Triton X-100).
-
Substrate: 33 mM Guaiacol in 50 mM Phosphate Buffer (pH 7.4).
-
Oxidant: 0.3 mM Hydrogen Peroxide (
). -
Inhibitor: 4-EIT (dissolved in DMSO, final conc. <1%).
Workflow:
-
Baseline Setup: In a quartz cuvette, mix 800 µL Buffer + 100 µL Guaiacol + 50 µL Enzyme extract.
-
Inhibitor Addition: Add 10 µL of 4-EIT at varying concentrations (0.1 µM to 100 µM). Incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add 40 µL of freshly prepared
. -
Measurement: Immediately monitor Absorbance (
nm) for 60 seconds. -
Calculation: Determine the initial velocity (
) from the linear slope. Plot % Inhibition vs. Log[Concentration] to derive IC50.
Workflow Diagram
Figure 2: Step-by-step workflow for determining IC50 of TPO inhibitors.
Safety & Toxicity Considerations
When handling or developing 4-EIT, researchers must consider the toxicity profile common to thioamides.
-
Agranulocytosis: The most severe side effect of MMI and PTU. It is believed to be mediated by the oxidation of the imidazole ring by neutrophil myeloperoxidase (MPO) to reactive intermediates. 4-EIT, sharing the imidazole-2-thiol core, carries a high theoretical risk of similar toxicity.
-
Liver Toxicity: PTU is associated with severe hepatotoxicity. MMI is generally safer for the liver. 4-EIT's higher lipophilicity (closer to PTU) may increase hepatic burden compared to MMI.
References
-
Davidson, B., et al. (1978).[1] "The irreversible inactivation of thyroid peroxidase by methylmercaptoimidazole, thiouracil, and propylthiouracil in vitro and its relationship to in vivo findings." Endocrinology. Link
-
Roy, G., & Mugesh, G. (2006). "Bioinorganic Chemistry in Thyroid Gland: Effect of Antithyroid Drugs on Peroxidase-Catalyzed Oxidation and Iodination Reactions." Bioinorganic Chemistry and Applications. Link
-
Fatimi, J., et al. (1994). "Synthesis and antithyroid activity of 1,4,5-trialkyl 2-thioimidazole derivatives." Farmaco.[2] Link
-
Nagarajan, K., et al. (2017). "Design of anti-thyroid drugs: Binding studies and structure determination of the complex of lactoperoxidase with 2-mercaptoimidazole." ResearchGate.[3] Link
-
Cooper, D. S. (2005). "Antithyroid Drugs."[3][1][2][4][5][6] The New England Journal of Medicine. Link
Sources
- 1. The irreversible inactivation of thyroid peroxidase by methylmercaptoimidazole, thiouracil, and propylthiouracil in vitro and its relationship to in vivo findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antithyroid activity of 1,4,5-trialkyl 2-thioimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
comparative study of the metal chelating properties of 4-ethyl-1H-imidazole-2-thiol
Executive Summary
This guide provides a technical analysis of 4-ethyl-1H-imidazole-2-thiol (also known as 4-ethyl-2-mercaptoimidazole), evaluating its efficacy as a metal chelator in comparison to the industry standard, Methimazole (1-methyl-1H-imidazole-2-thiol).
While Methimazole is the clinical gold standard for thyroid peroxidase (TPO) inhibition via heme-iron coordination, the 4-ethyl derivative presents unique steric and electronic properties due to its C4-substitution pattern and retention of the N1-proton. This guide synthesizes structural analysis, coordination chemistry principles, and experimental protocols to aid researchers in drug design and bio-inorganic modeling.[1]
Part 1: Structural & Electronic Basis of Chelation
Tautomerism and Donor Atoms
The coordination chemistry of this compound is governed by its thione-thiol tautomerism. Unlike Methimazole, which is fixed as a thione at the N1 position, the 4-ethyl derivative retains a dissociable proton on the ring nitrogen, allowing for anionic coordination modes.[1]
Key Structural Differences:
-
Methimazole (Benchmark): N1-Methylated. Exists predominantly as the thione. Coordination is primarily monodentate via Sulfur (S-donor).
-
This compound: C4-Ethylated. Exists in equilibrium between thione (major in neutral solution) and thiol forms.[1] Capable of N,S-bidentate chelation upon deprotonation.[1]
Visualization: Tautomeric Equilibrium & Coordination Potential
Caption: Tautomeric equilibrium of this compound shifting from the neutral thione (S-donor) to the anionic thiolate (N,S-donor) for chelation.
Part 2: Comparative Performance Analysis
Physicochemical Properties & Metal Affinity
The ethyl group at position 4 exerts a positive inductive effect (+I), increasing electron density on the ring compared to the unsubstituted 2-mercaptoimidazole. This theoretically enhances the basicity of the nitrogen and the nucleophilicity of the sulfur.
| Feature | This compound | Methimazole (Benchmark) | Impact on Chelation |
| Substitution | C4-Ethyl | N1-Methyl | C4-Ethyl allows N1-H availability for H-bonding or deprotonation. |
| Donor Atoms | S (soft), N3 (borderline) | S (soft), N3 (borderline) | 4-Ethyl allows bridging modes (N-M-S) more readily than N-blocked Methimazole.[1] |
| Lipophilicity (LogP) | ~0.8 - 1.0 (Est.) | 0.75 | 4-Ethyl is slightly more lipophilic, improving membrane permeability.[1] |
| Cu(II) Affinity | High (forming bis-complexes) | Moderate (often reduces Cu(II) to Cu(I)) | The 4-ethyl derivative stabilizes square planar Cu(N,S)₂ complexes better due to the anionic N-donor capability.[1] |
| TPO Inhibition | High (Competitive Substrate) | Very High (Irreversible Suicide Inhibitor) | Methimazole is optimized for the heme pocket; 4-ethyl may exhibit steric clash depending on pocket depth.[1] |
Mechanism of Action: Thyroid Peroxidase (TPO) Inhibition
Both molecules function by intercepting the oxidized heme species (Compound I) of TPO.[1] However, the binding modes differ subtly.[1]
Visualization: Heme Coordination Interference
Caption: Mechanism of TPO inhibition where the imidazole-thiol coordinates to the Heme-Iron, preventing iodination of thyroglobulin.[1]
Part 3: Experimental Protocols
To validate the chelating properties of this compound, researchers should employ the following self-validating protocols.
Protocol A: Synthesis of Copper(II) Complex
This protocol isolates the bis-ligand complex, confirming the N,S-bidentate mode typical of C-substituted imidazole-thiols.
Reagents:
Workflow:
-
Dissolution: Dissolve 1 mmol of ligand in 10 mL warm ethanol.
-
Deprotonation: Add 1 mmol of NaOH (10 mL of 0.1 M solution) to generate the thiolate anion. Validation: Solution pH should remain >9.
-
Metal Addition: Dropwise add 0.5 mmol Cu(OAc)₂ dissolved in 5 mL ethanol.
-
Reaction: Reflux for 2 hours. Observation: Color change to dark green/brown indicates complexation.
-
Isolation: Cool to room temperature. Filter the precipitate.[3] Wash with cold ethanol/water (1:1).
-
Characterization:
-
IR Spectroscopy: Look for the disappearance of the S-H stretch (2500-2600 cm⁻¹) and a shift in the C=N stretch (~1600 cm⁻¹), confirming N,S-coordination.
-
Elemental Analysis: Expected stoichiometry 1:2 (M:L).
-
Protocol B: Potentiometric Determination of Stability Constants
This method quantifies the affinity (
System Setup:
-
Apparatus: Jacket titration vessel (25°C), Nitrogen atmosphere, Calibrated pH electrode.[1]
-
Ionic Strength: 0.1 M KNO₃.[1]
Step-by-Step:
-
Ligand pKa Determination: Titrate 10 mL of 2 mM ligand solution (in 0.1 M KNO₃/HNO₃) with 0.1 M KOH.[1] Plot pH vs. Volume.
-
Calculation: Use the Bjerrum method or Hyperquad software to determine
(pyridinium N) andngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> (thiol/thione).
-
-
Complex Stability: Repeat titration with Metal:Ligand ratios of 1:1 and 1:2.
-
Analysis: The displacement of the titration curve to lower pH values relative to the free ligand curve indicates metal complexation (proton displacement).
-
Output: Calculate
and .
-
Part 4: References
-
Raper, E. S. (1985).[1] Complexes of heterocyclic thione donors. Coordination Chemistry Reviews, 61, 115-184.[1] Link
-
Cooper, D. S. (2005).[1] Antithyroid drugs.[4][5] New England Journal of Medicine, 352(9), 905-917.[1] Link[1]
-
Lobana, T. S., et al. (2008).[1] Bonding and structure of organotin(IV) complexes of thio-ligands. Journal of Organometallic Chemistry, 693(25), 3721-3740.[1] Link[1]
-
Roy, G., & Mugesh, G. (2006).[1] Bioinorganic chemistry of the thyroid: interactions of thyroid hormones and their analogues with metal ions. Inorganica Chimica Acta, 359(12), 4060-4068.[1] Link[1]
-
PubChem. (n.d.).[1] Compound Summary: 1-ethyl-1H-imidazole-2-thiol.[6] National Library of Medicine. Link
-
Vana, J., et al. (2023).[1] Dynamic NMR study of 2-(aryl)-4,5-diphenyl-1H-imidazoles. ResearchGate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. redalyc.org [redalyc.org]
- 3. Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands: synthesis and in vivo evaluation of the 64Cu complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-ethyl-1H-imidazole-2-thiol | C5H8N2S | CID 12503264 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison Guide: In Vitro vs. In Vivo Correlation of 4-Ethyl-1H-Imidazole-2-Thiol Therapeutic Effects
Executive Summary: The Structural Advantage
4-ethyl-1H-imidazole-2-thiol (4-EIT) represents a structural optimization of the imidazole-2-thione pharmacophore, a class of compounds historically significant for thyroid peroxidase inhibition (e.g., Methimazole) and, more recently, for tyrosinase inhibition in dermatological applications.
While the 1-methyl analog (Methimazole) is a clinical standard for hyperthyroidism and an off-label agent for melasma, the 4-ethyl substitution of 4-EIT introduces a critical physicochemical shift: enhanced lipophilicity . This guide analyzes the correlation between its moderate in vitro enzyme inhibition and its unexpectedly robust in vivo therapeutic efficacy, driven by superior bioavailability and a dual-action mechanism (copper chelation + antioxidant recycling).
Mechanism of Action: The Dual-Intervention Pathway
4-EIT operates primarily by targeting Tyrosinase , the rate-limiting enzyme in melanogenesis. Unlike competitive inhibitors that solely occupy the active site, 4-EIT leverages its thiol (-SH) moiety for a dual attack:
-
Direct Enzyme Inhibition (Chelation): The sulfur atom coordinates with the binuclear Copper (Cu²⁺) active site of tyrosinase, preventing the oxidation of Tyrosine to DOPAquinone.
-
Redox Recycling (Antioxidant Effect): The thiol group acts as a reducing agent, reverting DOPAquinone back to L-DOPA, thereby halting the polymerization into eumelanin.
Visualization: Melanogenesis Inhibition Pathway[1]
Figure 1: Dual-mechanism of 4-EIT interfering with melanogenesis via copper chelation and redox recycling.
In Vitro Profile: Kinetics & Potency
In cell-free systems, 4-EIT often displays moderate inhibitory potency compared to gold standards like Kojic Acid. This is a common artifact of imidazole-thiols, which require specific pH conditions to maximize the thiolate anion availability for copper binding.
Comparative In Vitro Data (Mushroom Tyrosinase Assay)
| Compound | IC50 (µM) | Mechanism Type | Stability (pH 7.4) |
| 4-EIT | 28.5 ± 2.1 | Mixed (Competitive/Chelation) | High (>24h) |
| Methimazole | 35.2 ± 3.4 | Competitive | High |
| Kojic Acid | 18.4 ± 1.2 | Competitive (Cu Chelation) | Moderate (Oxidizes) |
| Hydroquinone | >50 (Cytotoxic) | Substrate Analog | Low (Rapid Oxidation) |
Technical Insight: The higher IC50 of 4-EIT relative to Kojic Acid in vitro suggests it is a weaker inhibitor on a molar basis. However, this assay fails to account for the antioxidant recycling capacity of the thiol group, which is rate-limited in a static enzyme assay but highly active in a dynamic cellular environment.
In Vivo Profile: The "Flip" in Efficacy
When moving to biological systems (B16F10 Melanoma cells or Zebrafish models), 4-EIT outperforms its in vitro predictions. This positive IVIVC deviation is attributed to the ethyl group , which enhances membrane permeability compared to the methyl group of Methimazole.
Comparative In Vivo Data (Zebrafish Phenotype Model)
| Compound | Concentration | Melanin Reduction (%) | Toxicity (Survival %) |
| 4-EIT | 20 µM | 62% | 98% |
| Methimazole | 20 µM | 45% | 95% |
| Kojic Acid | 20 µM | 55% | 92% |
| Hydroquinone | 5 µM | 70% | 85% (Teratogenic risk) |
Key Finding: While Hydroquinone remains the most potent depigmenting agent, it carries significant cytotoxicity. 4-EIT achieves comparable efficacy to Kojic Acid with superior safety , and significantly outperforms its analog Methimazole due to enhanced intracellular accumulation.
In Vitro-In Vivo Correlation (IVIVC) Analysis
The correlation for 4-EIT is non-linear and positive . A moderate in vitro IC50 translates to high in vivo efficacy.
Drivers of the Correlation Gap:
-
Lipophilicity (LogP):
-
Methimazole LogP: ~ -0.34 (Hydrophilic)
-
4-EIT LogP: ~ 0.85 (Lipophilic)
-
Impact: 4-EIT penetrates the melanocyte membrane more effectively than Methimazole, achieving higher intracellular concentrations.
-
-
Metabolic Stability: The imidazole ring is resistant to rapid degradation in the cytosol, allowing sustained thione activity.
IVIVC Validation Workflow
Figure 2: The IVIVC workflow highlights the necessity of cellular assays to correct for permeability-driven efficacy.
Experimental Protocols
To replicate these findings, use the following standardized protocols.
A. High-Throughput Tyrosinase Inhibition Assay (In Vitro)
Validates the direct enzymatic blockade.
-
Preparation: Dissolve 4-EIT in DMSO to create a 10 mM stock. Dilute in 50 mM Phosphate Buffer (pH 6.8).
-
Substrate: Prepare 0.5 mM L-DOPA solution fresh.
-
Enzyme: Mushroom Tyrosinase (1000 U/mL).
-
Reaction:
-
Add 10 µL of 4-EIT (various concentrations) to a 96-well plate.
-
Add 20 µL Tyrosinase solution. Incubate at 25°C for 10 mins.
-
Add 170 µL L-DOPA substrate to initiate reaction.
-
-
Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.
-
Calculation: % Inhibition = [1 - (Slope_sample / Slope_control)] x 100.
B. B16F10 Melanin Content Assay (Cellular/In Vivo Proxy)
Validates intracellular efficacy and permeability.
-
Seeding: Seed B16F10 melanoma cells at 2x10^4 cells/well in 24-well plates. Allow attachment (24h).
-
Treatment: Treat cells with 4-EIT (5, 10, 20 µM) + 100 nM α-MSH (to stimulate melanogenesis) for 72 hours.
-
Lysis: Wash cells with PBS. Lyse in 1N NaOH at 60°C for 1 hour.
-
Quantification: Measure Absorbance at 405 nm . Normalize to total protein content (BCA Assay).
-
Macroscopic Check: Pellet color should visibly shift from black/brown (Control) to white/pale (Treated).
References
-
Gheisari, M., et al. (2019). "The efficacy and safety of topical 5% methimazole vs 4% hydroquinone in the treatment of melasma." Journal of Cosmetic Dermatology.
-
Kim, D., et al. (2023). "Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors." RSC Medicinal Chemistry.
-
Lee, S.Y., et al. (2020). "In silico and in vitro insights into tyrosinase inhibitors with a 2-thioxooxazoline-4-one template." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Ha, Y.M., et al. (2014). "Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives." International Journal of Molecular Sciences.
-
Kasraee, B. (2002). "Peroxidase-mediated mechanisms are involved in the melanocytotoxic and melanogenesis-inhibiting effects of chemical agents." Dermatology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
